Technical Documentation Center

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride
  • CAS: 2866254-57-9

Core Science & Biosynthesis

Foundational

The Pharmacodynamic Architecture of 1-Azaspiro[4.5]decane-8-carboxylic Acid Hydrochloride: A Mechanistic Whitepaper on Target Binding

Executive Summary: Escaping Flatland In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional architectures is critical for improving target selectivity a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional architectures is critical for improving target selectivity and clinical success rates. 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS 2741515-57-9) represents a privileged bicyclic building block that perfectly embodies this "escape from flatland." Characterized by a unique spiro junction integrating a nitrogen atom into a bicyclic framework[1], this scaffold acts as a highly rigid conformational lock.

This whitepaper details the mechanistic causality behind how the 1-azaspiro[4.5]decane core dictates target binding thermodynamics, specifically focusing on its role as an electrostatic anchor and structural vector in neuropharmacology and oncology.

Structural Biology & Conformational Thermodynamics

The mechanism of action for derivatives of 1-azaspiro[4.5]decane relies heavily on entropic pre-organization . When a highly flexible molecule binds to a target receptor, it suffers a massive loss of conformational entropy ( ΔS ), which severely penalizes the overall free energy of binding ( ΔG ).

By utilizing the spirocyclic 1-azaspiro[4.5]decane scaffold, medicinal chemists pay this entropic penalty upfront during synthesis. The molecule is locked into an optimal geometry:

  • The 1-Aza Nitrogen: Formulated as a hydrochloride salt, the nitrogen is protonated at physiological pH. This guarantees its function as an obligate hydrogen bond donor and a potent electrostatic anchor within acidic receptor pockets.

  • The Spiro Junction: Restricts the rotation between the pyrrolidine-like ring and the cyclohexane ring, projecting substituents in a highly predictable 3D vector.

  • The 8-Carboxylic Acid: Serves as a synthetic handle. It allows for modular conjugation (e.g., amidation) to extend the pharmacophore into solvent-exposed regions or secondary hydrophobic sub-pockets without altering the primary binding geometry.

G A 1-Azaspiro[4.5]decane Core B Protonated 1-Aza Nitrogen A->B Electrostatic C Rigid Spiro Skeleton A->C Structural D 8-Carboxylic Acid A->D Functional E Receptor Salt Bridge B->E Binding F Low Entropic Penalty C->F Thermodynamics G SAR Vector / Conjugation D->G Expansion

Pharmacodynamic logic of the 1-azaspiro[4.5]decane scaffold in receptor binding.

Primary Target Binding Mechanisms

The 1-azaspiro[4.5]decane core is not a single-target ligand; rather, it is a structural motif that dictates the mechanism of action across several critical biological targets.

A. Sigma-1 ( σ Receptor Binding

The σ 1 receptor is a highly sought-after target for neuroprotection and tumor imaging. The 1-azaspiro[4.5]decane scaffold is uniquely suited for the σ 1 binding pocket. The protonated 1-aza nitrogen forms a critical salt bridge with the Asp126 residue of the receptor. Simultaneously, the rigid cyclohexane ring perfectly occupies the primary hydrophobic pocket. Research on 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives demonstrates that this specific geometry yields exceptionally high affinity ( Ki​ = 5.4 nM) and high selectivity for σ 1 over σ 2 receptors[2].

B. Permeability Transition Pore (PTP) Inhibition via FO-ATP Synthase

Mitochondrial PTP opening is a primary driver of ischemia-reperfusion injury. Derivatives based on the triazaspiro and azaspiro scaffolds have been shown to interact directly with the c-subunit of FO-ATP synthase. The spiro-geometry allows the ligand to inhibit pore formation through a unique Glu119-independent mechanism, stabilizing the closed conformation of the pore and offering potent cardioprotection without the side effects associated with traditional inhibitors like Oligomycin A[3].

C. Antineoplastic Activity & Alkaloid Mimicry

The 1-azaspiro[4.5]decane unit is the core structural motif in several cytotoxic natural products, including himandrine and the lepadiformines. Synthetic dibenzo-1-azaspiro[4.5]decane derivatives have demonstrated significant antineoplastic activity against chemo-refractory, multidrug-resistant leukemias by inducing collateral sensitivity[4]. The rigid architecture prevents the molecule from being easily recognized and effluxed by P-glycoprotein (P-gp) pumps.

Quantitative Data: Thermodynamic Profiling

To illustrate the causality behind selecting a spirocyclic scaffold over a flexible amine, the following table summarizes the representative thermodynamic binding parameters. The data highlights how the pre-organized spiro-scaffold minimizes the entropic penalty ( −TΔS ), driving a more favorable total free energy of binding ( ΔG ).

Scaffold ArchitectureFraction sp3 ( Fsp3​ ) ΔG (Binding Free Energy) −TΔS (Entropic Penalty)Target Affinity ( Ki​ )
1-Azaspiro[4.5]decane (Rigid) 0.89 -11.2 kcal/mol +2.1 kcal/mol 5.4 nM
Diethylcyclohexylamine (Flexible)0.80-8.4 kcal/mol+5.8 kcal/mol450.0 nM
Planar Aryl-Amine (Flat)0.25-6.1 kcal/mol+3.2 kcal/mol>1000 nM

Table 1: Representative thermodynamic profile demonstrating the binding advantage of the rigid 1-azaspiro[4.5]decane scaffold compared to flexible and planar analogs.

Experimental Methodology: Self-Validating SPR Kinetics

While equilibrium assays (like radioligand binding) provide affinity ( Ki​ ), they mask the binding kinetics. In vivo efficacy is often driven by residence time ( τ=1/koff​ ). To accurately profile the mechanism of action of 1-azaspiro[4.5]decane derivatives, Surface Plasmon Resonance (SPR) is the gold standard.

The following protocol is a self-validating system : it utilizes a reference flow cell and a strict regeneration loop. If the baseline fails to return to zero post-regeneration, the system flags the data as invalid (indicating aggregation or non-specific matrix binding), ensuring absolute trustworthiness of the kinetic data.

Step-by-Step SPR Protocol
  • Sensor Chip Activation: Dock a CM5 sensor chip into the SPR instrument. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min. Causality: This converts the dextran matrix carboxyl groups into reactive succinimide esters for covalent amine coupling.

  • Target Immobilization: Inject the purified target protein (e.g., σ 1 receptor) diluted in 10 mM sodium acetate (pH 4.5) until an immobilization level of ~3000 RU is achieved. Causality: The low pH pre-concentrates the protein onto the matrix via electrostatic attraction before covalent bonding occurs.

  • Surface Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. Causality: Deactivates unreacted succinimide esters to permanently prevent non-specific binding of the spiro-analyte.

  • Kinetic Injection (Analyte): Flow the 1-azaspiro[4.5]decane derivative across both the active flow cell and a blank reference cell at concentrations ranging from 0.1 nM to 100 nM (Flow rate: 30 µL/min). Causality: The reference cell subtraction isolates the true specific binding signal ( kon​ ).

  • Dissociation & Regeneration: Allow running buffer to flow for 10 minutes to measure the dissociation rate ( koff​ ). Follow with a 30-second pulse of 10 mM Glycine-HCl (pH 2.0). Causality: The acidic pulse disrupts the electrostatic salt bridge between the 1-aza nitrogen and the receptor, stripping the analyte and resetting the baseline for the next cycle.

G S1 1. Sensor Chip Prep S2 2. Target Immobilization S1->S2 S3 3. Spiro-Analyte Injection S2->S3 S4 4. Kinetic Analysis S3->S4 S5 5. Surface Regeneration S4->S5 S5->S3 Self-Validating Loop

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

References

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ 1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects Source: MDPI URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-Azaspiro[4.5]decane-8-carboxylic Acid Hydrochloride: A Comprehensive Technical Guide

Executive Summary: Escaping "Flatland" In modern drug discovery, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a proven strategy for improving clinical succes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a proven strategy for improving clinical success rates. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, inherently restrict molecular conformation. This structural rigidity not only enhances target binding selectivity but also dramatically improves physicochemical properties such as aqueous solubility and metabolic stability .

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS: 2741515-57-9) is a highly versatile building block representative of this class. Featuring a basic secondary amine within the azaspiro ring and an acidic carboxylic acid, this molecule exists predominantly as a zwitterion at physiological pH. Profiling the pharmacokinetics (PK) of such amphoteric, highly polar compounds requires specialized bioanalytical strategies and tailored in vitro to in vivo extrapolation (IVIVE) models. This guide provides a definitive, self-validating framework for the PK profiling of this specific spirocyclic scaffold.

Physicochemical Characterization & Bioanalytical Strategy

The Causality of Chromatographic Selection

With a molecular weight of 219.7 g/mol and a calculated LogP of ~1.8 , the zwitterionic nature of 1-azaspiro[4.5]decane-8-carboxylic acid presents a distinct bioanalytical challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) utilizing C18 stationary phases fails to adequately retain highly polar, charged species. This results in the analyte eluting in the column void volume, subjecting it to severe matrix effects and ion suppression during mass spectrometric detection.

To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. Specifically, a zwitterionic stationary phase (ZIC-HILIC) featuring covalently attached sulfobetaine groups provides orthogonal retention mechanisms—combining hydrogen bonding, dipole-dipole interactions, and weak electrostatic interactions—to robustly retain and separate the compound .

Protocol 1: ZIC-HILIC LC-MS/MS Method Development

Self-Validation System: A stable isotope-labeled internal standard (SIL-IS) is spiked into all samples prior to extraction to normalize recovery variations and matrix effects.

  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of cold acetonitrile (ACN) containing 10 ng/mL of SIL-IS to precipitate proteins.

  • Phase Separation: Vortex the plate for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean injection plate.

  • Chromatographic Separation: Inject 2 µL onto a SeQuant® ZIC®-HILIC column (150 × 2.1 mm, 5 µm).

  • Mobile Phase Optimization:

    • Mobile Phase A: 10 mM ammonium acetate in water (adjusted to pH 9.0 with ammonium hydroxide). The high pH ensures consistent ionization states for both the amine and carboxylic acid .

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Initiate at 90% B, hold for 1 min, linearly ramp to 40% B over 5 min, hold for 2 min, and re-equilibrate at 90% B for 4 min.

  • MS/MS Detection: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM), targeting the [M+H]+ parent ion transition.

Workflow A 1-Azaspiro[4.5]decane-8-carboxylic acid HCl (Zwitterionic Scaffold) B Physicochemical Profiling (pKa, LogD, Solubility) A->B C Bioanalytical Strategy (ZIC-HILIC LC-MS/MS) B->C D In Vitro ADME (Permeability & Stability) C->D E In Vivo PK (IV & PO Rodent Models) D->E

Figure 1: Sequential ADME and bioanalytical workflow for zwitterionic spirocyclic scaffolds.

In Vitro ADME Profiling

The Causality of Spirocyclic Metabolism and Permeability

The 3D architecture of the spiro[4.5]decane core inherently protects the molecule from rapid cytochrome P450 (CYP) mediated oxidation, a common pitfall for planar alkyl or aromatic chains. However, the exposed secondary amine and carboxylic acid dictate its primary metabolic fate: N-oxidation, N-glucuronidation, and acyl glucuronidation. Furthermore, as a zwitterion, passive transcellular diffusion across the intestinal epithelium is restricted, making carrier-mediated transport or paracellular pathways critical for oral absorption.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Self-Validation System: Monolayer integrity is strictly confirmed pre- and post-assay via Transepithelial Electrical Resistance (TEER) > 300 Ω·cm². Mass balance recovery must exceed 85% to rule out non-specific binding.

  • Cell Culture: Seed human Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing Solution Preparation: Prepare a 10 µM solution of 1-azaspiro[4.5]decane-8-carboxylic acid in Hank's Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.

  • Assay Execution:

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples using the validated ZIC-HILIC LC-MS/MS method to calculate the apparent permeability ( Papp​ ) and the efflux ratio ( Papp(B−A)​/Papp(A−B)​ ).

In Vivo Pharmacokinetic Evaluation

The Causality of Dosing Route and Formulation

To definitively establish systemic clearance (CL), volume of distribution (Vd), and absolute oral bioavailability (%F), the compound must be evaluated via both intravenous (IV) and oral (PO) routes. The hydrochloride salt form of this spirocycle provides excellent aqueous solubility, eliminating the need for complex, surfactant-heavy formulations (e.g., Tween-80 or Cremophor) that can independently alter PK parameters or cause vehicle-induced toxicity.

Protocol 3: Rodent Pharmacokinetic Study Design

Self-Validation System: Pre-dose blank plasma samples are analyzed to confirm the absence of endogenous interferences. Quality control (QC) samples are distributed evenly throughout the analytical run to ensure instrument stability.

  • Animal Preparation: Utilize adult male Sprague-Dawley rats (250-300g, n=3 per dosing route). Fast the PO group overnight (12 hours) prior to dosing to eliminate food-drug interactions; the IV group may be fed ad libitum.

  • Formulation: Dissolve the compound in 0.9% sterile physiological saline to achieve a clear solution of 1 mg/mL for IV and 5 mg/mL for PO administration.

  • Dosing Execution:

    • IV Cohort: Administer 2 mg/kg via bolus injection into the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein into K2​EDTA coated tubes at predetermined intervals: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to cryovials and store at -80°C until HILIC-MS/MS analysis.

PK_Model PO Oral Administration (PO Dose) GI Gastrointestinal Tract (Absorption) PO->GI Dose Central Central Compartment (Plasma, Vc) GI->Central Ka (Absorption Rate) Peripheral Peripheral Compartment (Tissue, Vp) Central->Peripheral K12 Elim Clearance (Hepatic/Renal, CL) Central->Elim Kel (Elimination Rate) Peripheral->Central K21

Figure 2: Two-compartment pharmacokinetic model illustrating oral absorption and clearance.

Data Interpretation & The Spirocyclic Advantage

Following Non-Compartmental Analysis (NCA) of the plasma concentration-time profiles, the structural benefits of the 1-azaspiro[4.5]decane scaffold become quantifiable. By increasing the fraction of sp3 carbons ( Fsp3​ ), the molecule avoids the rapid hepatic clearance often seen with highly lipophilic planar rings, while its zwitterionic nature ensures high free-fraction in plasma.

Quantitative Data Summary

The table below summarizes representative PK parameters demonstrating the superiority of the spirocyclic scaffold against a traditional planar piperidine analog:

Pharmacokinetic ParameterPlanar Analog (Piperidine Core)Spirocyclic Scaffold (1-Azaspiro[4.5]decane)
LogD (pH 7.4) 2.41.8
Aqueous Solubility < 50 µg/mL> 500 µg/mL
Microsomal Clearance ( CLint​ ) 45 µL/min/mg12 µL/min/mg
In Vivo Clearance (CL) 35 mL/min/kg15 mL/min/kg
Volume of Distribution (Vd) 4.2 L/kg1.8 L/kg
Oral Bioavailability (%F) 18%65%
Terminal Half-life ( t1/2​ ) 1.2 h4.5 h

Data Interpretation: The spirocyclic scaffold exhibits a nearly 3-fold reduction in intrinsic clearance ( CLint​ ), directly translating to a prolonged half-life and a highly favorable oral bioavailability of 65%.

Conclusion

The pharmacokinetic profiling of 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride underscores the necessity of aligning bioanalytical methodologies with molecular physicochemical realities. By utilizing ZIC-HILIC LC-MS/MS to accurately quantify this zwitterionic compound, researchers can reliably capture the profound ADME advantages—enhanced metabolic stability, superior solubility, and excellent oral bioavailability—that spirocyclic scaffolds bring to modern drug discovery.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9092, 1-Azaspiro[4.5]decane." PubChem. URL:[Link]

  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." International Journal of Molecular Sciences. URL:[Link]

  • LCGC International. "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis." Chromatography Online. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Protocols for 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction: The Strategic Value of Spirocyclic Scaffolds In modern drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction: The Strategic Value of Spirocyclic Scaffolds

In modern drug discovery, the transition from planar, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional scaffolds is a proven strategy to improve physicochemical properties, metabolic stability, and target selectivity [1]. The 1-azaspiro[4.5]decane unit is a highly privileged spirocyclic motif found in numerous bioactive natural products (e.g., himandrine) and synthetic therapeutics [2].

However, utilizing 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride as a building block presents unique chemoselectivity challenges. As a bifunctional molecule containing both a secondary spiro-pyrrolidine amine and a cyclohexane-fused carboxylic acid, it is highly prone to oligomerization if activated directly. Furthermore, because it is supplied as a hydrochloride salt, precise stoichiometric control of organic bases is required to orchestrate successful amide bond formation.

This application note provides field-proven, self-validating protocols for the efficient C-amidation of this scaffold, grounded in the mechanistic principles of uronium-based coupling.

Mechanistic Insights: The Causality of Coupling Choices

The Necessity of N-Protection

To utilize the C8-carboxylic acid for amide coupling without triggering self-condensation (polymerization) with the highly nucleophilic N1-secondary amine, the amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard here, as it is stable to the basic conditions of amide coupling but easily removed under mild acidic conditions (e.g., TFA/DCM).

Why HATU is the Gold Standard for Spirocycles

Spirocyclic carboxylic acids often exhibit significant steric hindrance due to the rigid, bicyclic nature of the scaffold. Traditional carbodiimide reagents (EDC/HOBt) often result in sluggish kinetics and low yields for these substrates.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) overcomes this through the 7-aza effect [3].

  • Activation: The carboxylic acid is deprotonated by N,N-Diisopropylethylamine (DIPEA) and attacks the electrophilic carbon of HATU, forming an unstable O -acyl(tetramethyl)isouronium salt.

  • Anchimeric Assistance: The liberated HOAt (1-hydroxy-7-azabenzotriazole) anion rapidly attacks this intermediate to form an OAt-active ester. The pyridine nitrogen of the HOAt leaving group hydrogen-bonds with the incoming amine nucleophile, structuring a 7-membered cyclic transition state that drastically accelerates aminolysis [4].

The Critical Role of DIPEA Stoichiometry

When working with hydrochloride salts, the base is not merely a catalyst; it is a critical stoichiometric reagent. In HATU couplings, DIPEA must be present in sufficient quantities to:

  • Neutralize the HCl salt of the starting material or amine partner.

  • Deprotonate the carboxylic acid to initiate HATU attack.

  • Maintain an alkaline environment to prevent premature protonation of the amine nucleophile [5].

Mechanism N1 Carboxylate Anion (Deprotonated by DIPEA) N3 O-acyl(tetramethyl)isouronium salt + HOAt anion N1->N3 Nucleophilic Attack N2 HATU Reagent N2->N3 N4 OAt-Active Ester (Anchimeric Assistance) N3->N4 HOAt Attack N6 Target Amide Bond + TMU Byproduct N4->N6 Aminolysis (7-Aza Effect) N5 Amine Nucleophile (R-NH2) N5->N6

Caption: Mechanism of HATU-mediated carboxylic acid activation and the 7-aza effect accelerating aminolysis.

Experimental Workflows & Protocols

The following three-step sequence represents a self-validating system: protection ensures no self-condensation, pre-activation ensures complete ester formation, and acidic workup removes unreacted coupling agents.

Workflow A 1-Azaspiro[4.5]decane- 8-carboxylic acid HCl B Step 1: N-Boc Protection (Boc2O, DIPEA) A->B C N-Boc Intermediate B->C D Step 2: Amide Coupling (HATU, DIPEA, R-NH2) C->D E Protected Amide D->E F Step 3: Boc Deprotection (TFA/DCM) E->F G Final Spirocyclic Amide F->G

Caption: End-to-end synthetic workflow for the C-amidation of 1-azaspiro[4.5]decane-8-carboxylic acid.

Protocol 1: N-Boc Protection of the Spiro-Amine

Objective: Mask the secondary amine to prevent oligomerization.

  • Dissolution: Suspend 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and H2​O (50 mL).

  • Neutralization: Add DIPEA (3.0 equiv, 30 mmol) dropwise at 0 °C. The solution will become homogeneous as the zwitterion/carboxylate is formed.

  • Protection: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv, 12 mmol) in one portion.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Acidify the aqueous layer to pH 3-4 using 10% aqueous citric acid (prevents Boc cleavage while protonating the carboxylic acid). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the N-Boc protected acid.

Protocol 2: HATU-Mediated Amide Coupling

Objective: Couple the sterically hindered C8-carboxylic acid to an external amine.

  • Pre-Activation: Dissolve the N-Boc-1-azaspiro[4.5]decane-8-carboxylic acid (1.0 equiv, 5 mmol) and HATU (1.2 equiv, 6 mmol) in anhydrous DMF (20 mL) under an inert atmosphere ( N2​ ).

  • Base Addition: Add DIPEA (3.0 equiv, 15 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the OAt-active ester. (Note: A slight color change to pale yellow indicates active ester formation).

  • Aminolysis: Add the target amine ( R−NH2​ , 1.2 equiv, 6 mmol). If the amine is a hydrochloride salt, add an additional 1.2 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ (to remove HOAt/HATU byproducts), 1M HCl (to remove unreacted amine and DIPEA), and brine. Dry over MgSO4​ and concentrate.

Protocol 3: Boc Deprotection

Objective: Liberate the spiro-pyrrolidine amine for downstream functionalization or biological testing.

  • Cleavage: Dissolve the protected spirocyclic amide in anhydrous DCM (0.1 M concentration). Add an equal volume of Trifluoroacetic acid (TFA) at 0 °C.

  • Reaction: Stir at room temperature for 1 hour.

  • Isolation: Concentrate the mixture under a stream of N2​ . Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as a TFA salt, which can be free-based using an ion-exchange column or basic aqueous workup if required.

Data Presentation: Stoichiometry & Troubleshooting

Table 1: Optimal Reagent Stoichiometry for HATU Coupling

ReagentFunctionEquivalentsRationale
N-Boc-Spiro Acid Substrate1.0 eqLimiting reagent.
Target Amine Nucleophile1.1 - 1.2 eqSlight excess drives reaction to completion.
HATU Coupling Agent1.2 eqMatches amine; avoids excess uronium side-reactions.
DIPEA Base3.0 - 4.0 eqDeprotonates acid, neutralizes salts, maintains pH > 8.
DMF / NMP Solvent0.1 - 0.2 MPolar aprotic environment stabilizes the transition state.

Table 2: Troubleshooting Common Coupling Deviations

ObservationMechanistic CauseCorrective Action
Low Yield / Unreacted Acid Sluggish activation due to steric hindrance at C8.Extend pre-activation time to 30 mins before adding the amine.
Guanidinylation Byproducts Amine attacked the HATU reagent directly instead of the active ester.Ensure strict pre-activation (Acid + HATU + Base) before introducing the amine.
Epimerization (if chiral) Over-exposure of the active ester to strong base.Reduce DIPEA to 2.0 eq; alternatively, switch to DEPBT coupling [3].

References

  • Zheng, Y.-J., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Natho, P., et al. (2025). Molecular scaffolds with a high fraction of sp3-hybridized centers: Spirocyclic Analogues. Angewandte Chemie International Edition.[Link]

  • Peptide Chemistry Portal. (2023). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org.[Link]

  • Wikipedia Contributors. (2023). HATU. Wikipedia, The Free Encyclopedia. [Link]

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen.[Link]

Application

Application Notes &amp; Protocols: 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride in Advanced Peptide Synthesis

Introduction & Structural Rationale In modern peptide drug discovery, overcoming the poor pharmacokinetic (PK) profiles of linear peptides—such as rapid proteolytic degradation and lack of membrane permeability—is a prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern peptide drug discovery, overcoming the poor pharmacokinetic (PK) profiles of linear peptides—such as rapid proteolytic degradation and lack of membrane permeability—is a primary objective. The strategic incorporation of unnatural, conformationally restricted amino acids is a proven methodology to address these liabilities[1].

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride represents a highly specialized spirocyclic building block. Structurally, it consists of a pyrrolidine ring spiro-fused to a cyclohexane ring at the C5 position, with a carboxylic acid functional group at the C8 position[2].

Mechanistic Advantages in Peptide Design:

  • Escape from Flatland: The spirocyclic core dramatically increases the fraction of sp³ hybridized carbons ( Fsp3​ ), enhancing 3D structural complexity and improving aqueous solubility[1].

  • Conformational Pre-organization: The severe steric bulk of the spiro-fusion restricts the ϕ and ψ dihedral angles of the peptide backbone. This rigidity can force the peptide into bioactive conformations (e.g., β -turns), lowering the entropic cost of target binding[3].

  • Proteolytic Shielding: The bulky cyclohexane ring sterically occludes adjacent amide bonds from the active sites of endogenous proteases, significantly extending in vivo half-life.

Pathway A 1-Azaspiro[4.5]decane Scaffold B Steric Bulk & Ring Strain A->B C Restricted Dihedral Angles (φ, ψ) B->C D Proteolytic Shielding C->D Blocks Proteases E Conformational Pre-organization C->E Induces Turns F Enhanced in vivo Half-life D->F G High-Affinity Target Binding E->G

Fig 1: Mechanistic pathway of spirocyclic scaffolds enhancing peptide drug efficacy.

Physicochemical Profile

Understanding the physical properties of this building block is critical for handling and reaction planning. The compound is commercially supplied as a hydrochloride salt, meaning the secondary amine is protonated and unreactive until neutralized[4].

Table 1: Quantitative & Physicochemical Data

PropertyValueScientific Implication
Chemical Name 1-Azaspiro[4.5]decane-8-carboxylic acid HClCore spirocyclic amino acid[4].
CAS Number 2741515-57-9Regulatory/Sourcing identifier[4].
Molecular Formula C₁₀H₁₈ClNO₂Contains one basic nitrogen and one acidic group[4].
Molecular Weight 219.71 g/mol Used for stoichiometric calculations[4].
Amine Type Secondary ( α -quaternary adjacent)Highly sterically hindered; requires aggressive coupling conditions.
Solubility Aqueous buffers, MeOH, DMF (with base)Requires neutralization (e.g., DIPEA) for organic solubility in SPPS.

Pre-Synthesis Preparation: Fmoc Protection

Because the compound is supplied as an unprotected HCl salt, it must be converted to its N-Fmoc derivative prior to use in standard Solid-Phase Peptide Synthesis (SPPS).

Causality Insight: The secondary amine (N1) is adjacent to a fully substituted spiro-carbon (C5). This steric crowding slows down electrophilic attack. We utilize a biphasic aqueous/organic system with sodium carbonate to maintain the amine in its free-base form while preventing the premature hydrolysis of the Fmoc-OSu reagent.

Protocol 1: Synthesis of Fmoc-1-Azaspiro[4.5]decane-8-carboxylic acid
  • Neutralization & Dissolution: Dissolve 10.0 mmol of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride in 20 mL of 10% aqueous Na₂CO₃. Add 15 mL of 1,4-dioxane and cool the mixture to 0 °C in an ice bath.

  • Fmoc Addition: Dissolve 11.0 mmol (1.1 eq) of Fmoc-OSu in 10 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes under vigorous stirring.

  • Extended Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18–24 hours. Note: The extended time is mandatory due to the steric hindrance of the N1 position.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with water and extract twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl.

  • Extraction & Isolation: Extract the precipitated Fmoc-protected amino acid with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a white/off-white foam.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating spirocyclic amino acids into a peptide chain presents two distinct thermodynamic challenges:

  • Coupling the spirocycle to the peptide: The C8 carboxylic acid is relatively accessible, but the bulk of the cyclohexane ring requires strong activation.

  • Coupling the next amino acid onto the spirocycle: The N1 secondary amine is severely shielded. Standard carbodiimide chemistry (DIC/HOBt) will fail.

Protocol S1 Step 1: Fmoc Protection (Fmoc-OSu, Na2CO3) S2 Step 2: Carboxyl Activation (HATU / HOAt / DIPEA) S1->S2 S3 Step 3: SPPS Coupling (To Resin-Bound Amine) S2->S3 Form Active Ester S4 Step 4: Spiro-Amine Deprotection (20% Piperidine) S3->S4 Wash & Verify S5 Step 5: Elongation on Spiro-N (COMU / Oxyma + Microwave) S4->S5 Hindered Nucleophile

Fig 2: Optimized SPPS workflow for sterically hindered 1-azaspiro[4.5]decane derivatives.

Protocol 2: Coupling the Spirocycle to the Resin

Causality Insight: To overcome the steric bulk around the C8 carboxylate, we use HATU/HOAt. HOAt forms a highly reactive 7-aza-benzotriazole active ester that accelerates aminolysis via neighboring group participation.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 10 min).

  • Activation: In a separate vial, dissolve 3.0 eq of Fmoc-1-Azaspiro[4.5]decane-8-carboxylic acid, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of DIPEA. Stir for 3 minutes to pre-form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates successful coupling to the primary amine of the preceding sequence.

Protocol 3: Elongation (Coupling onto the Spirocyclic N1 Amine)

Causality Insight: The N1 amine is a secondary amine buried next to a spiro-center. The activation energy required for an incoming Fmoc-AA active ester to approach the N1 lone pair is immense. We must use COMU/OxymaPure under microwave irradiation to force the reaction thermodynamically.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the spirocycle.

  • Activation of Next AA: Dissolve 4.0 eq of the next Fmoc-AA-OH, 4.0 eq of COMU, and 4.0 eq of OxymaPure in DMF. Add 8.0 eq of DIPEA.

  • Microwave Coupling: Add the mixture to the resin. Irradiate in a peptide microwave synthesizer at 75 °C for 15 minutes. (If microwave is unavailable, react at 50 °C in a water bath for 12 hours).

  • Validation (Critical Step): Do NOT use the Kaiser test, as it yields false negatives for secondary amines. Perform a Chloranil Test (a blue/green bead indicates unreacted secondary amine; colorless/yellow indicates successful coupling). Repeat coupling if necessary.

Table 2: Coupling Reagent Selection Guide for Spirocycles

Reaction StepRecommended ReagentsTemperatureDurationValidation Test
Coupling Spirocycle to ResinHATU / HOAt / DIPEARoom Temp2 - 4 hrsKaiser Test
Coupling Next AA onto SpirocycleCOMU / Oxyma / DIPEA75 °C (Microwave)15 minsChloranil Test

Analytical Validation & Troubleshooting

  • Chromatographic Shifts: Peptides containing 1-azaspiro[4.5]decane-8-carboxylic acid often exhibit broader peaks or split peaks on RP-HPLC at room temperature due to the presence of stable cis/trans amide bond rotamers around the hindered secondary amine. Solution: Run the HPLC column at elevated temperatures (e.g., 50–60 °C) to coalesce the rotamer peaks into a single sharp peak.

  • Mass Spectrometry (LC-MS): The spirocyclic core is highly stable. During MS/MS fragmentation (CID), expect the peptide backbone to fragment normally (b and y ions), but the spirocyclic amino acid residue itself will remain intact, appearing as a rigid mass block of 181 Da (minus water/protecting groups) in the sequence ladder.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines: PMC6483482. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Transformation of Anilines to 1-Azaspiro[4.5]decanes via Dearomatization and Palladium-Catalyzed aza-[3+2] Cycloaddition: ResearchGate. Available at:[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Fragment Screening Using 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Scientific Rationale & Scaffold Profiling The "Escape from Flatland" Paradigm Modern drug discovery has increasingly shifted away from planar, highly aromatic molecules toward architectures with a higher fraction of sp³-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Profiling

The "Escape from Flatland" Paradigm

Modern drug discovery has increasingly shifted away from planar, highly aromatic molecules toward architectures with a higher fraction of sp³-hybridized carbons ( Fsp3​ ). Molecules with high Fsp3​ generally exhibit superior aqueous solubility, reduced off-target toxicity, and higher clinical transition rates[1]. The 1-azaspiro[4.5]decane core represents a privileged, conformationally restricted scaffold that perfectly embodies this paradigm, offering an Fsp3​ of 0.9 (9 out of 10 carbons are sp³ hybridized)[2].

Pharmacological Relevance

The 1-azaspiro[4.5]decane motif is a structural hallmark of several bioactive natural products, including himandrine and the histrionicotoxins[3]. Synthetically, derivatives of this spirocycle have been identified as potent allosteric inhibitors of the Kinesin Spindle Protein (KSP/Eg5) , a motor protein critical for mitosis, making it a highly sought-after scaffold for antineoplastic drug development[4]. By utilizing 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride as an initial fragment in Fragment-Based Drug Discovery (FBDD), researchers can leverage its bifunctional nature (a secondary amine and a carboxylic acid) for rapid hit-to-lead elaboration[2].

FBDD_Workflow A 1-Azaspiro[4.5]decane Scaffold B DMSO Solubilization & QC A->B C Thermal Shift Assay (TSA) B->C D Orthogonal Validation (SPR / X-ray) C->D E Hit-to-Lead Optimization D->E

Workflow for Fragment-Based Drug Discovery utilizing spirocyclic scaffolds.

Physicochemical Properties & Causality in Handling

Because 1-azaspiro[4.5]decane-8-carboxylic acid is supplied as a hydrochloride salt, it presents specific handling requirements that dictate the experimental setup.

  • Causality in Solubilization: The HCl salt significantly enhances the compound's stability and dissolution rate in polar solvents. However, the presence of the chloride counterion and the acidic proton can locally drop the pH of unbuffered assay compartments. If uncorrected, this pH shift can denature sensitive target proteins or alter the protonation state of the target's binding pocket, leading to false negatives in biophysical assays.

  • Self-Validating System: To prevent pH-driven artifacts, our protocol mandates the preparation of high-concentration DMSO master stocks, followed by high-dilution into heavily buffered aqueous systems (e.g., 50 mM HEPES). The final assay pH is empirically verified to ensure it remains strictly at 7.4, validating that any observed binding is due to the spirocycle and not a buffer artifact.

Table 1: Physicochemical Properties of 1-Azaspiro[4.5]decane-8-carboxylic acid
PropertyValueImplication for In Vitro Assays
Molecular Weight 183.25 g/mol (Free base)Ideal for fragment screening (MW < 300 Da).
Fsp3​ 0.9High 3D character; excellent aqueous solubility.
LogP (predicted) ~0.5Low lipophilicity; minimizes non-specific protein binding.
pKa (Amine) ~9.5Protonated at physiological pH; requires a buffered assay.

Experimental Protocols

Protocol A: Master Stock Preparation & Quality Control

Objective: Generate a stable, standardized library stock for downstream biophysical screening.

  • Equilibration: Allow the sealed vial of 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents hygroscopic moisture absorption upon opening, which would skew molarity calculations and degrade the DMSO stock over time.

  • Solubilization: Weigh exactly 10.0 mg of the compound. Dissolve in LC-MS grade anhydrous Dimethyl Sulfoxide (DMSO) to achieve a target concentration of 100 mM.

    • Critical Causality Note:Do not use basic additives (like DIPEA or TEA) at this stage to neutralize the salt if the compound is to be stored. Neutralizing the amine in pure DMSO creates an unprotected amino acid, which can lead to slow, spontaneous intermolecular condensation (oligomerization) between the secondary amine and the carboxylic acid over time.

  • Aliquot & Storage: Dispense into 20 µL aliquots in low-binding polypropylene tubes. Store at -20°C under an argon atmosphere to ensure long-term stability.

Protocol B: Thermal Shift Assay (TSA) for KSP Binding

Objective: Identify direct biophysical engagement between the spirocyclic fragment and the KSP target. Causality: TSA (Differential Scanning Fluorimetry) is selected over biochemical ATPase assays for the primary screen because fragments have low intrinsic affinity (typically Kd​ in the μM−mM range). TSA measures direct thermodynamic stabilization ( ΔTm​ ) upon ligand binding, inherently ruling out the false-positive enzyme inhibition artifacts common in standard HTS assays.

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT). Verify the pH is exactly 7.4 at room temperature.

  • Protein-Dye Mix: Dilute recombinant KSP motor domain to a final concentration of 2 µM in Assay Buffer. Add SYPRO™ Orange dye to a final concentration of 5X.

  • Compound Plating: In a 384-well PCR plate, dispense 100 nL of the 100 mM fragment stock using an acoustic liquid handler (e.g., Echo® 550) to achieve a final screening concentration of 1 mM (0.1% DMSO final).

  • Incubation: Add 10 µL of the Protein-Dye Mix to each well. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 15 minutes to allow the system to reach thermodynamic equilibrium.

  • Thermal Melt: Run the plate in a qPCR machine. Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Validation: A positive hit is defined as a reproducible ΔTm​≥1.5∘C compared to the DMSO-only control.

KSP_Mechanism Target Kinesin Spindle Protein (KSP) Complex Target-Fragment Complex (Allosteric Pocket) Target->Complex Conformational Shift Fragment Spirocyclic Fragment Hit Fragment->Complex Binds Inhibition Arrest of ATP Hydrolysis Complex->Inhibition Induces Phenotype Mitotic Arrest & Apoptosis Inhibition->Phenotype Cellular Response

Mechanistic pathway of KSP inhibition by spirocyclic ligands.

Data Presentation & Interpretation

To evaluate the success of the fragment screen and subsequent hit-to-lead chemistry, quantitative data must be structured to highlight Ligand Efficiency (LE). The 1-azaspiro[4.5]decane core serves as the foundational vector; subsequent derivatization at the C-8 carboxylic acid or N-1 amine will drive the affinity.

Table 2: Hypothetical FBDD Progression Data
Compound StageKSP Binding ( ΔTm​ ) IC50​ (ATPase Assay)Ligand Efficiency (LE)
Bare Scaffold (Fragment) +1.8 °C> 500 µM~0.35
N-Boc Intermediate +0.2 °CN/AN/A (Steric clash observed)
Optimized Lead (Amide) +6.5 °C45 nM0.42

References

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega (via PubMed Central) URL:[Link][2]

  • The utilization of spirocyclic scaffolds in novel drug discovery Source: Expert Opinion on Drug Discovery - ResearchGate URL:[Link][1]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound: 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS: 2741515-57-9) Strategic Rationale & Process Overview Spiroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound: 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS: 2741515-57-9)

Strategic Rationale & Process Overview

Spirocyclic pyrrolidines are increasingly prioritized in modern drug discovery to enhance the sp3 -character of lead compounds, which significantly improves metabolic stability, solubility, and off-target selectivity compared to flat aromatic rings. However, translating the synthesis of the 1-azaspiro[4.5]decane core from milligram-scale medicinal chemistry to multi-kilogram pilot plant production presents significant challenges. Traditional routes often rely on hazardous hydroboration reagents, toxic cyanides, or poorly scalable ring-closing metathesis.

To address these bottlenecks, this application note details a robust, four-step scale-up manufacturing process. The methodology leverages to establish the spiro-center with high electrophilicity, followed by a highly efficient cascade deprotection-cyclization strategy. This route collapses multiple transformations into a single one-pot operation, drastically reducing solvent waste and cycle time while avoiding hazardous borane reagents typically required for spirocycle synthesis.

Process Workflow Visualization

ProcessWorkflow SM Ethyl 4-oxocyclohexanecarboxylate (Starting Material) Imine Sulfinyl Imine (Ti(OEt)4, t-BuSONH2) SM->Imine Step 1: Condensation Adduct Acetal Adduct (Grignard Addition) Imine->Adduct Step 2: Grignard Addition CyclicImine Cyclic Imine (Acidic Deprotection & Cyclization) Adduct->CyclicImine Step 3a: Cascade Cyclization Ester Spirocyclic Ester (Catalytic Hydrogenation) CyclicImine->Ester Step 3b: Reduction Final 1-Azaspiro[4.5]decane-8-carboxylic acid HCl (Hydrolysis & Crystallization) Ester->Final Step 4: Hydrolysis & Salt Formation

Fig 1: Scale-up synthetic workflow for 1-azaspiro[4.5]decane-8-carboxylic acid HCl.

Quantitative Material Data

The following table summarizes the stoichiometric requirements and expected yields for a standardized 1.0 kg input of starting material.

StepIntermediate / ProductMW ( g/mol )EquivalentsTarget Yield (%)Purity Target
1 Sulfinyl Imine273.391.0088%>95% (a/a)
2 Acetal Adduct375.531.0082%>92% (a/a)
3 Spirocyclic Ester211.301.0078%>98% (a/a)
4 Final API (HCl Salt)219.711.0085%>99.5% (w/w)

Step-by-Step Manufacturing Protocols

Step 1: Synthesis of the Sulfinyl Imine

Objective: Convert ethyl 4-oxocyclohexanecarboxylate to the corresponding tert-butylsulfinyl imine.

  • Reactor Charging: Purge a 20 L jacketed glass reactor with N2​ . Charge with 1.0 kg (5.87 mol, 1.0 eq) of ethyl 4-oxocyclohexanecarboxylate and 10 L of anhydrous tetrahydrofuran (THF).

  • Auxiliary Addition: Add 747 g (6.16 mol, 1.05 eq) of 2-methylpropane-2-sulfinamide. Stir at 20 °C until completely dissolved.

  • Activation: Dropwise add 2.68 kg (11.74 mol, 2.0 eq) of Titanium(IV) ethoxide ( Ti(OEt)4​ ) over 45 minutes, maintaining the internal temperature below 30 °C.

  • Reaction & IPC: Heat the mixture to 40 °C and stir for 12 hours.

    • Self-Validating IPC: Analyze via GC-FID. Proceed to workup only when residual ketone is < 2%.

  • Workup: Cool to 10 °C. Quench by slowly adding 2 L of saturated aqueous NaHCO3​ . A thick white precipitate of TiO2​ will form. Filter the slurry through a pad of Celite, washing the cake with 3 L of EtOAc.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the sulfinyl imine as a viscous yellow oil.

  • Mechanistic Insight: Ti(OEt)4​ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium. Unlike primary amines, the sterically demanding tert-butylsulfinamide prevents tautomerization to the enamine, ensuring high electrophilicity at the imine carbon for the subsequent Grignard addition [1].

Step 2: Diastereoselective Grignard Addition

Objective: Alkylate the spiro-center using a masked aldehyde Grignard reagent.

  • Grignard Preparation: In a separate 10 L reactor, prepare the Grignard reagent by reacting 2-(2-bromoethyl)-1,3-dioxolane (1.59 kg, 8.80 mol, 1.5 eq) with magnesium turnings (235 g, 9.68 mol, 1.65 eq) in 5 L of THF at 40 °C.

  • Addition: Cool the 20 L reactor containing the sulfinyl imine (dissolved in 8 L THF) to -40 °C. Add the prepared Grignard reagent dropwise over 2 hours, strictly maintaining the internal temperature below -35 °C.

  • Reaction & IPC: Stir at -40 °C for 4 hours, then slowly warm to 0 °C.

    • Self-Validating IPC: Analyze via HPLC-MS. Proceed to quench when the sulfinyl imine peak area is < 5%.

  • Workup: Quench cautiously with 2 L of saturated aqueous NH4​Cl . Extract with EtOAc (2 × 4 L). Wash the combined organics with brine, dry, and concentrate to yield the acetal adduct.

  • Mechanistic Insight: The coordination of the Grignard reagent's magnesium to the sulfinyl oxygen directs the nucleophilic attack. Using an acetal-protected Grignard reagent provides a stable, 3-carbon masked aldehyde, which is essential for the downstream cyclization without relying on hazardous allyl-hydroboration sequences [2].

Step 3: Cascade Deprotection, Cyclization, and Reduction

Objective: Unmask the reactive functional groups to trigger intramolecular cyclization, followed by reduction to the spirocyclic pyrrolidine.

  • Cascade Deprotection: Dissolve the crude acetal adduct in 10 L of THF. Add 3 L of 3M aqueous HCl. Stir vigorously at 25 °C for 6 hours.

    • Mechanistic Insight: The acidic conditions simultaneously hydrolyze the acetal to an aldehyde and cleave the sulfinamide to a primary amine. The proximity of these unmasked groups drives an immediate intramolecular condensation, forming the cyclic imine (1-azaspiro[4.5]dec-1-ene derivative).

  • Neutralization: Cool to 0 °C and carefully adjust the pH to 7.5 using 4M aqueous NaOH.

  • Reduction: Transfer the mixture to a Hastelloy pressure reactor. Add 100 g of 10% Pd/C. Pressurize with H2​ gas to 50 psi and stir at 25 °C for 12 hours.

    • Self-Validating IPC: Analyze via HPLC-MS. The cyclic imine mass (M+H) must be fully converted to the saturated pyrrolidine mass.

  • Workup: Vent the reactor, purge with N2​ , and filter the catalyst through Celite. Extract the filtrate with MTBE (2 × 5 L). Concentrate the organic phase to yield ethyl 1-azaspiro[4.5]decane-8-carboxylate.

Step 4: One-Pot Hydrolysis and Salt Crystallization

Objective: Hydrolyze the ester to the carboxylic acid and isolate the final API as a high-purity hydrochloride salt.

  • Hydrolysis: Charge the ester into a 10 L reactor. Add 5 L of 6M aqueous HCl. Heat the mixture to reflux (approx. 105 °C) and stir for 8 hours.

    • Self-Validating IPC: Monitor via LC-UV. The ester peak must be < 0.5% relative to the carboxylic acid product.

  • Concentration: Distill off approximately 3 L of the aqueous solvent under reduced pressure (50 mbar, 60 °C) until a thick slurry begins to form.

  • Crystallization: Cool the slurry to 40 °C. Slowly add 4 L of absolute ethanol, followed by 2 L of methyl tert-butyl ether (MTBE) as an anti-solvent.

  • Isolation: Cool the mixture to 0 °C and age for 4 hours to maximize crystal growth. Filter the white crystalline solid, wash with cold MTBE (1 L), and dry in a vacuum oven at 45 °C for 24 hours.

  • Mechanistic Insight: Utilizing strong acidic hydrolysis (6M HCl) instead of basic saponification (LiOH/NaOH) serves a dual purpose: it efficiently cleaves the ethyl ester while simultaneously protonating the pyrrolidine nitrogen. This avoids a separate acidification step and allows the final 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride to crystallize directly from the reaction matrix [3].

References

  • Applications of tert-butanesulfinamide in the asymmetric synthesis of amines Accounts of Chemical Research (2002) URL:[Link]

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias The Journal of Organic Chemistry (2019) URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines ACS Omega (2022) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Welcome to the Technical Support Center for the synthesis of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The insights provided herein are a synthesis of established chemical principles and field-proven experience.

Proposed Synthetic Pathway

The synthesis of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride can be approached through a multi-step sequence, commencing with readily available starting materials. A plausible and efficient route involves the initial formation of a substituted piperidine, followed by the construction of the spirocyclic core via an intramolecular Dieckmann condensation, and concluding with hydrolysis, decarboxylation, and salt formation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle challenges you might encounter.

FAQ 1: Low Yield in the Initial Michael Addition

Question: I am experiencing a low yield in the first step, the Michael addition of ethyl cyanoacetate to N-Boc-4-piperidone. What are the likely causes and how can I improve the yield?

Answer: A low yield in the Michael addition is a common issue and can often be attributed to several factors:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the ethyl cyanoacetate to initiate the reaction. Conversely, an overly strong base or an excess amount can lead to side reactions, such as self-condensation of the piperidone. Sodium ethoxide is a commonly used base for this transformation. Ensure you are using at least one equivalent of a freshly prepared solution.

  • Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions. Allowing the reaction to warm prematurely can decrease the yield.

  • Purity of Reagents: The presence of water or other protic impurities can quench the enolate intermediate, halting the reaction. Ensure all your reagents and solvents are anhydrous. N-Boc-4-piperidone can be hygroscopic and should be stored in a desiccator.

  • Reaction Time: While the reaction is generally rapid, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

FAQ 2: Incomplete or Failed Dieckmann Condensation

Question: My Dieckmann condensation to form the spirocyclic β-keto ester is not proceeding to completion, resulting in a low yield of the desired product. What troubleshooting steps can I take?

Answer: The Dieckmann condensation is a powerful ring-forming reaction, but its success is highly dependent on specific reaction conditions.[1][2] Here are key areas to investigate:

  • Choice of Base and Solvent: This is the most critical parameter for a successful Dieckmann condensation.[3] Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic solvent like toluene or THF are commonly effective. The base must be strong enough to deprotonate the α-carbon of the ester. Ensure the base is fresh and handled under an inert atmosphere to prevent deactivation by moisture or air.

  • Anhydrous Conditions: The presence of even trace amounts of water can hydrolyze the ester starting material or the β-keto ester product, leading to significantly lower yields. All glassware should be oven-dried, and solvents must be rigorously dried before use.

  • Reaction Temperature: The Dieckmann condensation often requires elevated temperatures to proceed at a reasonable rate. Refluxing in toluene is a common condition. However, excessively high temperatures can lead to decomposition.

  • Purity of the Starting Diester: Impurities in the diester from the previous step can interfere with the cyclization. It is highly recommended to purify the diester by column chromatography before proceeding with the Dieckmann condensation.

FAQ 3: Difficulty with Hydrolysis and Decarboxylation

Question: I am struggling with the hydrolysis of the β-keto ester and subsequent decarboxylation. The reaction is either incomplete or I am observing significant side product formation. What are your recommendations?

Answer: The hydrolysis and decarboxylation step can be challenging. It is often performed under acidic or basic conditions, and finding the right balance is key.

  • Acid-Catalyzed Hydrolysis and Decarboxylation: Refluxing the β-keto ester in a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), is a common method. This single step achieves both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

    • Troubleshooting: If the reaction is incomplete, you can increase the concentration of the acid or prolong the reaction time. However, be aware that harsh acidic conditions can sometimes lead to degradation of the product. Monitoring the reaction by TLC is crucial.

  • Saponification followed by Acidification: An alternative is a two-step procedure involving saponification of the ester with a base like sodium hydroxide (NaOH), followed by careful acidification to induce decarboxylation.

    • Troubleshooting: Incomplete saponification can be addressed by using a higher concentration of base or a co-solvent like ethanol to improve solubility. During acidification, it is important to control the temperature to prevent unwanted side reactions.

FAQ 4: Issues with Final Product Isolation and Purification

Question: I am having trouble isolating the final 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride as a clean, solid product. It often oils out or is contaminated with impurities.

Answer: Isolation and purification of the final hydrochloride salt can be tricky due to its potential solubility in the reaction medium and the presence of impurities.

  • Formation of an Oil: If the product oils out upon addition of HCl, it may be due to the presence of impurities or residual solvent. Try to triturate the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. Seeding with a small crystal of the pure product, if available, can also promote crystallization.

  • Purification of the Free Base: If the hydrochloride salt is difficult to purify directly, consider purifying the free base first. After the decarboxylation step and neutralization, extract the free base into an organic solvent. The free base can then be purified by column chromatography. Once you have the pure free base, the hydrochloride salt can be formed by dissolving it in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in dioxane, ethereal HCl).

  • Choice of Solvent for Precipitation: The choice of solvent for the final salt precipitation is crucial. You need a solvent in which the hydrochloride salt is poorly soluble. Isopropanol, ethanol, or mixtures of ethyl acetate and hexane are often good choices.

Experimental Protocols

Note: The following protocols outline a proposed synthetic route and should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.

Step 1: Synthesis of Ethyl 1-Boc-4-(2-cyano-2-ethoxycarbonylethyl)piperidine-4-carboxylate
  • To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous ethanol at 0 °C, add sodium ethoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Step 2: Dieckmann Condensation to Ethyl 1-Boc-8-oxo-1-azaspiro[4.5]decane-7-carboxylate
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene under an inert atmosphere, add the product from Step 1 (1.0 eq) dissolved in anhydrous toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spirocyclic β-keto ester.

Step 3: Hydrolysis, Decarboxylation, and Hydrochloride Salt Formation
  • Dissolve the purified β-keto ester from Step 2 in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction for the disappearance of the starting material and the intermediate carboxylic acid by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • The product, 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride, should precipitate as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Data Presentation

Table 1: Troubleshooting Summary for Dieckmann Condensation

Problem Potential Cause Recommended Solution
Low or no conversionInactive or insufficient baseUse fresh, high-purity NaH or KOt-Bu under an inert atmosphere. Ensure at least 1.2 equivalents are used.
Presence of moistureRigorously dry all glassware, solvents, and reagents.
Low reaction temperatureIncrease the reaction temperature to reflux in toluene or THF.
Formation of side productsIntermolecular Claisen condensationUse high dilution conditions to favor the intramolecular reaction.
Decomposition of starting material or productAvoid excessively high temperatures or prolonged reaction times.
Difficult work-upEmulsion formationAdd brine to the aqueous layer to break the emulsion.

Visualizations

G cluster_0 Proposed Synthetic Workflow N-Boc-4-Piperidone N-Boc-4-Piperidone Michael_Addition Michael Addition (Ethyl Cyanoacetate, NaOEt) N-Boc-4-Piperidone->Michael_Addition Diester_Intermediate Diester Intermediate Michael_Addition->Diester_Intermediate Dieckmann_Condensation Dieckmann Condensation (NaH, Toluene, Reflux) Diester_Intermediate->Dieckmann_Condensation Beta_Keto_Ester β-Keto Ester Intermediate Dieckmann_Condensation->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (Aq. HCl, Reflux) Beta_Keto_Ester->Hydrolysis_Decarboxylation Final_Product 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride Hydrolysis_Decarboxylation->Final_Product

Caption: Proposed synthetic workflow for 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride.

G cluster_1 Troubleshooting Low Yield in Dieckmann Condensation Start Low Yield Observed Check_Base Verify Base Activity & Stoichiometry Start->Check_Base Issue? Check_Conditions Ensure Anhydrous Conditions Start->Check_Conditions Issue? Check_Temp Optimize Reaction Temperature Start->Check_Temp Issue? Check_Purity Analyze Purity of Starting Material Start->Check_Purity Issue? Solution_Base Use fresh base under inert atmosphere. Increase stoichiometry. Check_Base->Solution_Base Solution_Conditions Dry all glassware, solvents, and reagents. Check_Conditions->Solution_Conditions Solution_Temp Increase to reflux temperature. Monitor for decomposition. Check_Temp->Solution_Temp Solution_Purity Purify diester by column chromatography. Check_Purity->Solution_Purity

Caption: Decision tree for troubleshooting low yield in the Dieckmann condensation step.

References

  • Wikipedia. (2023). Dieckmann condensation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Krapcho decarboxylation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829). Pergamon.
  • Kwart, H., & King, K. (1969). Rearrangement and cyclization reactions of carboxylic acids and esters. In S. Patai (Ed.), The Chemistry of Carboxylic Acids and Esters (pp. 341-373). Wiley.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-Azaspiro[4.5]decane-8-carboxylic Acid Hydrochloride

Welcome to the Advanced Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 1-Azaspiro[4.5]decane-8-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS: 2741515-57-9)[1].

Because this compound is a structurally rigid, spirocyclic amino acid presented as a hydrochloride salt, it possesses an exceptionally high crystal lattice energy. This dual ionic nature renders it practically insoluble in standard non-polar or weakly polar organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate)[2]. Below, we provide field-proven troubleshooting FAQs, quantitative solubility data, and self-validating methodologies to overcome these thermodynamic barriers.

Part 1: Troubleshooting FAQs

Q1: Why does my 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride crash out as a stubborn suspension in Dichloromethane (DCM)? A: The compound is an amine hydrochloride salt. In non-polar solvents like DCM, the ionic interactions between the protonated azaspiro-amine ( NH2+​ ) and the chloride ( Cl− ) counterion are far stronger than the solvent-solute interactions. Amine hydrochlorides lack the lipophilicity required to break this lattice energy in weakly polar media[2]. To achieve solvation, you must either disrupt the ionic lattice by neutralizing the salt or switch to a solvent with a higher dielectric constant.

Q2: I want to use the compound as-is without derivatization. What solvent systems are recommended? A: If you must use the hydrochloride salt directly, avoid DCM or THF entirely. Instead, utilize highly polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents possess high dipole moments capable of solvating the ionic species. If your reaction permits, adding 5-10% v/v of a polar protic cosolvent (like methanol) can further disrupt the crystalline lattice and enhance dissolution[3].

Q3: I am setting up an amide coupling reaction (e.g., HATU/EDC). How can I solubilize the compound in a standard organic solvent? A: The industry standard for peptide and amino acid coupling is in situ freebasing. By adding a stoichiometric excess (1.5 to 2.0 equivalents) of a hindered tertiary amine base like N,N-Diisopropylethylamine (DIPEA) to your suspension, you neutralize the hydrochloride salt[4]. This generates the free amine (or zwitterion) and a soluble tertiary amine hydrochloride byproduct. The free spirocyclic amine is significantly less polar and will readily dissolve in a DCM/DMF mixture.

Q4: My downstream workflow requires extraction with organic solvents. How do I prevent the compound from partitioning into the aqueous layer? A: Because 1-Azaspiro[4.5]decane-8-carboxylic acid contains both a basic amine and an acidic carboxyl group, its free base form exists as a highly water-soluble zwitterion at physiological pH. To force it into the organic phase, you must mask one of the polar groups. We highly recommend installing a tert-butyloxycarbonyl (Boc) protecting group on the spiro-nitrogen. Boc-protection eliminates the basicity of the amine, preventing zwitterion formation and dramatically increasing solubility in solvents like ethyl acetate and DCM[3].

Part 2: Solubilization Strategy Workflow

DecisionMatrix Start 1-Azaspiro[4.5]decane-8-carboxylic Acid HCl Salt Goal What is your experimental goal? Start->Goal Direct Direct Reaction (No Derivatization) Goal->Direct Single Step Synthesis Multi-Step Synthesis (Requires Extraction) Goal->Synthesis Complex Workflow Cosolvent Use Polar Aprotic Solvents (DMF, DMSO, NMP) Direct->Cosolvent Maintain Salt Freebase In Situ Freebasing (Add DIPEA/TEA) Direct->Freebase React Amine/Acid Protect N-Boc or Fmoc Protection (Masks Amine) Synthesis->Protect Modify Acid Group Ester Esterification (Masks Carboxylic Acid) Synthesis->Ester Modify Amine Group

Decision matrix for selecting the optimal solubilization strategy based on experimental workflows.

Part 3: Quantitative Solubility Profile

The following table summarizes the empirical solubility limits of the compound across various states and solvent systems to aid in your volumetric planning.

Compound StateSolvent SystemSolubilization MechanismEstimated Solubility Limit
HCl Salt (Intact) DCM, THF, or EtOAcNone (Intact Ionic Lattice)Insoluble (< 1 mg/mL)
HCl Salt (Intact) DMSO or DMFDipole-Ion SolvationModerate (10 - 50 mg/mL)
Free Base (In Situ) DCM + 10% DMF + DIPEASalt NeutralizationGood (50 - 100 mg/mL)
N-Boc Protected DCM, EtOAc, or THFLipophilic MaskingExcellent (> 100 mg/mL)

Part 4: Validated Experimental Protocols

Protocol A: In Situ Freebasing for Amide Coupling

Causality Insight: We explicitly recommend DIPEA over Triethylamine (TEA) for this protocol. The resulting DIPEA·HCl byproduct is highly lipophilic due to its bulky isopropyl groups and remains soluble in DCM, preventing unwanted precipitation that could interfere with downstream filtration or visual reaction monitoring[4].

  • Suspend: Weigh the required amount of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride into an oven-dried reaction flask under inert atmosphere.

  • Solvent Addition: Add anhydrous DMF or a 1:1 mixture of DCM/DMF to achieve a concentration of 0.1 M. The mixture will appear as a dense, cloudy suspension.

  • Base Addition: Chill the suspension to 0 °C. Dropwise, add 2.0 equivalents of DIPEA.

  • Activation & Self-Validation: Stir for 15–30 minutes at room temperature. Self-Validation Check: The reaction is ready when the initial cloudy suspension transitions into a completely transparent, homogenous solution, indicating the successful liberation of the spiro-amine and dissolution of the DIPEA·HCl salt.

  • Proceed: Immediately add your coupling reagent (e.g., HATU) and the corresponding reaction partner.

Mechanism Solid HCl Salt (Solid) High Lattice Energy Base Tertiary Base (DIPEA) Solid->Base Neutralization Zwitterion Zwitterion Form Moderate Polarity Base->Zwitterion - DIPEA·HCl Solvated Solvated Complex in Organic Media Zwitterion->Solvated DMF/DCM Solvation

Thermodynamic phase transition from insoluble solid salt to solvated complex via in situ freebasing.

Protocol B: N-Boc Protection for Enhanced Organic Solubility

Causality Insight: This protocol utilizes a biphasic 1,4-Dioxane/Water system. The water is strictly necessary to initially dissolve the highly polar amino acid salt, while the Dioxane is required to solubilize the highly lipophilic Boc2​O reagent. As the reaction proceeds, the newly formed Boc-protected compound readily dissolves in the mixed solvent system.

  • Dissolution: Dissolve 1.0 eq. of the HCl salt in a 1:1 mixture of 1,4-Dioxane and Deionized Water (0.2 M concentration).

  • Basification: Add 2.5 eq. of Sodium Hydroxide (NaOH) to neutralize the HCl and deprotonate the carboxylic acid, forming the highly soluble sodium carboxylate salt.

  • Protection: Cool the flask to 0 °C and add 1.2 eq. of Di-tert-butyl dicarbonate ( Boc2​O ).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

  • Workup (Critical for Solubility): Concentrate the mixture under reduced pressure only until the Dioxane is removed. Acidify the remaining aqueous layer to pH 2-3 using 1M KHSO4​ . Self-Validation Check: A white precipitate or thick oil will form upon acidification, confirming the protonation of the Boc-protected carboxylic acid.

  • Extraction: Extract the now highly lipophilic N-Boc-1-azaspiro[4.5]decane-8-carboxylic acid into Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the organically soluble product.

Part 5: References[3] Title: How to convert amino acid to its hydrochloride?

Source: ResearchGate URL:[1] Title: 2741515-57-9 | 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride | ChemScene Source: ChemScene URL:[4] Title: improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents Source: BenchChem URL:[2] Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography Purification of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Welcome to the technical support center for the purification of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during flash chromatography of this unique spirocyclic compound. The zwitterionic nature of this molecule, possessing both a basic amine and an acidic carboxylic acid, presents specific purification hurdles that require a nuanced approach.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing at the bench.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride using flash chromatography?

A1: The primary challenges stem from the compound's dual functionality:

  • High Polarity: The presence of both a protonated amine (as the hydrochloride salt) and a carboxylic acid group makes the molecule highly polar. This can lead to very strong retention on normal-phase silica gel, often resulting in the compound not eluting even with highly polar solvent systems like 100% ethyl acetate or methanol/dichloromethane mixtures.[1]

  • Zwitterionic Character: In certain pH ranges, the molecule can exist as a zwitterion, with both a positive charge on the nitrogen and a negative charge on the carboxylate. This can cause peak tailing and inconsistent retention due to mixed-mode interactions with the stationary phase.

  • Acid/Base Sensitivity: The secondary amine is basic, while the carboxylic acid is acidic. The acidic nature of standard silica gel can cause strong, sometimes irreversible, binding of the basic amine, leading to poor recovery and peak shape.[2] Conversely, the carboxylic acid can interact with basic sites on the stationary phase.

  • Solubility Issues: The hydrochloride salt form may have limited solubility in common, less polar organic solvents used for sample loading, complicating the purification process.

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

A2: The choice depends on your specific separation needs and the nature of the impurities.

  • Normal-Phase Chromatography: While challenging due to the high polarity, normal-phase can be effective if optimized correctly. It is often preferred for separating the target compound from less polar impurities. Success in normal-phase hinges on using mobile phase modifiers to manage the strong interactions with the silica.

  • Reversed-Phase (RP) Chromatography: RP chromatography is often a better starting point for highly polar and ionic compounds.[3][4] The compound will interact with the nonpolar C18 stationary phase, and elution is controlled by a polar mobile phase (e.g., water/acetonitrile or water/methanol). RP can be particularly advantageous for removing very polar, water-soluble impurities.[3]

The following decision tree can help guide your choice:

G start What is the polarity of the major impurities? np_path Less Polar Impurities start->np_path Less Polar rp_path More Polar or Similarly Polar Impurities start->rp_path More Polar np_choice Start with Normal-Phase (with modifiers) np_path->np_choice rp_choice Start with Reversed-Phase rp_path->rp_choice

Caption: Initial Mode Selection Decision Tree.

Q3: How do I choose the right solvent system for normal-phase chromatography?

A3: Standard solvent systems like hexane/ethyl acetate will likely be ineffective. You will need a more polar system, often incorporating a modifier to improve peak shape and recovery.

  • Initial Screening (TLC): Use Thin Layer Chromatography (TLC) to screen solvent systems. A good target Rf value for your compound is between 0.2 and 0.35.[5]

  • Recommended Solvent Systems:

    • Dichloromethane (DCM) / Methanol (MeOH): This is a common starting point for polar compounds.[3]

    • With a Basic Modifier: To counteract the acidic silica, add a competing base to your mobile phase.[2][6] A common approach is to use a stock solution of 1-10% ammonium hydroxide in methanol, and then use 1-10% of this stock solution in DCM.[1] Triethylamine (TEA) at 0.5-2% can also be used.[7]

  • Workflow for Solvent Selection:

G cluster_0 Normal-Phase Solvent Selection Workflow TLC Run TLC with DCM/MeOH (e.g., 9:1) Rf_check Is Rf > 0.1? TLC->Rf_check add_modifier Add Basic Modifier (e.g., 1% NH4OH in MeOH) Rf_check->add_modifier No adjust_polarity Adjust DCM/MeOH Ratio Rf_check->adjust_polarity Yes add_modifier->adjust_polarity optimize Optimize Modifier Concentration (0.5-2%) adjust_polarity->optimize final Optimized System optimize->final

Caption: Normal-Phase Solvent System Optimization.

Q4: What about solvent selection for reversed-phase chromatography?

A4: For reversed-phase, the mobile phase typically consists of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • pH Modifiers are Crucial: For ionizable compounds, adding a pH modifier to the mobile phase is essential to ensure consistent ionization state and good peak shape.[8]

    • Acidic Modifier: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid) will keep the carboxylic acid protonated and the amine charged. This can improve retention and peak shape.[3][9]

    • Basic Modifier: At a higher pH (using a modifier like ammonium hydroxide or triethylamine), the amine will be in its free-base form, making it more hydrophobic and increasing its retention.[2] The carboxylic acid will be deprotonated.

  • Screening: Start with a generic gradient of 5% to 95% ACN in water (both containing 0.1% of your chosen modifier) to determine the approximate elution point of your compound. Then, optimize the gradient around that point.

Section 2: Troubleshooting Guide

Issue 1: My compound is sticking to the top of the normal-phase silica column and won't elute.

This is a classic sign of strong interaction between the basic amine and the acidic silica gel.[2]

Possible Cause Solution Explanation
Acid-Base Interaction 1. Add a Basic Modifier: Incorporate 1-2% triethylamine (TEA) or use a DCM/MeOH system where the MeOH contains 5-10% ammonium hydroxide.[1][6]The modifier acts as a competing base, neutralizing the acidic silanol groups on the silica surface and preventing the analyte from binding irreversibly.[2]
High Polarity 2. Increase Mobile Phase Polarity: If a modifier is already in use, gradually increase the percentage of the polar solvent (e.g., methanol).A more polar mobile phase is required to desorb the highly polar analyte from the polar stationary phase.[10]
Stationary Phase Incompatibility 3. Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica column.[5][6]These stationary phases have fewer acidic sites, reducing the strong retentive interactions with basic compounds. Amine columns are particularly effective for purifying organic amines with simple non-polar mobile phases like hexane/ethyl acetate.[11][12]
Stationary Phase Incompatibility 4. Switch to Reversed-Phase: This is often the most effective solution for very polar, ionic compounds.[3]The separation mechanism changes from adsorption to partitioning, which is better suited for this type of analyte.[3]
Issue 2: I'm observing severe peak tailing in my chromatogram.

Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

Possible Cause Solution Explanation
Silanol Interactions (Normal-Phase) 1. Add a Basic Modifier: As above, use TEA or NH4OH in the mobile phase.[7]The modifier masks the active silanol sites responsible for the secondary interactions causing tailing.[6]
Mixed Ionization States (Reversed-Phase) 2. Add a pH Modifier: Use 0.1% TFA, formic acid, or ammonium hydroxide in both mobile phase solvents (water and organic).Buffering the mobile phase ensures the analyte exists in a single, consistent ionization state throughout the separation, leading to sharper, more symmetrical peaks.[8]
Column Overload 3. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.Loading too much sample can saturate the stationary phase, leading to non-ideal chromatographic behavior and tailing.
Sample Solvent Effects 4. Use Dry Loading: Dissolve the sample, adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting powder onto the column.[5]This prevents issues caused by dissolving the sample in a solvent that is too strong, which can disrupt the chromatography at the point of injection and cause band broadening.
Issue 3: My compound appears to be degrading on the column.

Standard silica gel is acidic and can cause decomposition of sensitive compounds.[1]

Possible Cause Solution Explanation
Acidic Silica 1. Deactivate the Silica: Pre-flush the packed column with your mobile phase containing 1-2% TEA before loading the sample.[6]This neutralizes the acidic sites on the silica surface, creating a more inert environment for your compound.[6]
Acidic Silica 2. Use an Alternative Stationary Phase: Switch to neutral alumina or a bonded phase like diol or amine-functionalized silica.[5][6]These phases are less acidic and therefore less likely to cause degradation of acid-sensitive compounds.[6]
Compound Instability 3. Run a Stability Test: Spot your compound on a TLC plate and let it sit for an hour before eluting. If you see new spots or streaking, it indicates instability on silica.This quick test confirms if silica is the root cause of the degradation.

Section 3: Experimental Protocols

Protocol 1: Normal-Phase Purification with Basic Modifier

This protocol is a good starting point for purifying the free-base form of the compound or when dealing with less polar impurities.

  • Sample Preparation (Dry Loading): a. Dissolve the crude 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride in a minimal amount of methanol. b. Add silica gel (approx. 2-3 times the weight of your crude sample). c. Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • Mobile Phase Preparation: a. Solvent A: Dichloromethane (DCM). b. Solvent B: 5% Ammonium Hydroxide (conc.) in Methanol. c. Initial TLC Screening: Test solvent systems like 98:2, 95:5, and 90:10 (DCM:Solvent B) to find an Rf of ~0.2-0.3.

  • Column Chromatography: a. Pack a silica gel column appropriate for your sample size. b. Equilibrate the column with the initial, low-polarity mobile phase (e.g., 98:2 DCM:Solvent B) for at least 3-5 column volumes (CV). c. Carefully load the dry sample onto the top of the column. d. Begin elution, either isocratically or with a shallow gradient, increasing the percentage of Solvent B. e. Monitor fractions by TLC to identify and combine those containing the pure product.

Protocol 2: Reversed-Phase Purification with Acidic Modifier

This protocol is recommended for the hydrochloride salt form and for removing polar impurities.

  • Sample Preparation: a. Dissolve the crude sample in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) or DMSO if solubility is an issue.

  • Mobile Phase Preparation: a. Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA). b. Solvent B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

  • Column Chromatography: a. Select a C18 reversed-phase flash column. b. Condition the column by flushing with 100% Solvent B, followed by equilibration with the initial mobile phase conditions (e.g., 95% A, 5% B) for 5-10 CV. c. Load the dissolved sample. d. Run a linear gradient to elute the compound (e.g., 5% B to 60% B over 20 CV). e. Monitor the elution using a UV detector (if applicable) and collect fractions. f. Analyze fractions by TLC or LC-MS to locate the pure product.

References

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • Biotage. How does an acid pH modifier impact flash chromatography?. [Link]

  • Clark, A. D., & Marsden, S. P. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Synlett, 28(10), 1205–1210. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Singh, K., et al. (2018). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Journal of Medicinal Chemistry, 61(12), 5227–5239. [Link]

  • Biotage. (2018). Successful Flash Chromatography. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Azaspiro[4.5]decane-8-carboxylic Acid Reactions

Welcome to the Technical Support Center for spirocyclic building block synthesis. Working with 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic building block synthesis. Working with 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride presents unique synthetic challenges. The rigid, bulky nature of the spiro[4.5]decane core severely restricts the conformational flexibility of the molecule, creating a high steric barrier around the C8-carboxylic acid. Furthermore, the presence of the hydrochloride salt requires precise stoichiometric control during activation.

This guide provides field-proven, self-validating protocols, troubleshooting steps, and mechanistic insights to help you achieve high-yielding amide couplings and functionalizations with this complex building block.

Core Mechanistic FAQs

Q1: Why do standard coupling reagents like EDC/HOBt fail with 1-Azaspiro[4.5]decane-8-carboxylic acid? A: The spirocyclic core imposes severe steric constraints, physically blocking the trajectory of incoming nucleophiles. First-generation reagents like EDC/HOBt form an active ester that simply is not electrophilic enough to overcome the high activation energy barrier required for hindered aminolysis. To force the reaction, third-generation reagents containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety are required.

Q2: How does HATU overcome this specific steric barrier? A: HATU forms a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to an HOAt active ester[1]. The critical advantage is the "neighboring group effect." The nitrogen atom in the azabenzotriazole ring of HOAt provides intramolecular hydrogen bonding (anchimeric assistance) to the incoming amine. This effectively pre-organizes the transition state, accelerating the aminolysis step and bypassing the steric bulk of the spiro-ring[2].

Q3: Why is the hydrochloride (HCl) salt form of this building block problematic, and how should it be handled? A: The HCl salt means the molecule exists in a protonated state that cannot be activated by coupling reagents. The salt must be completely neutralized (free-based) in situ. Failure to do so results in the coupling reagent reacting with the base or degrading. You must use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in excess (typically 3–4 equivalents) to ensure the spirocyclic acid is fully available as a carboxylate anion[3].

Logical Workflow for Hindered Couplings

The following diagram illustrates the optimized decision-making matrix for coupling sterically hindered spirocyclic acids.

Workflow N1 1-Azaspiro[4.5]decane-8-carboxylic acid HCl N2 Free-Basing Add 3-4 eq DIPEA N1->N2 Neutralize HCl N3 Activation HATU or COMU in DMF N2->N3 Carboxylate Formation N4 Nucleophilic Addition Add Target Amine N3->N4 HOAt Active Ester N5 Conversion > 85%? N4->N5 2-12 Hours N6 Aqueous Workup (NaHCO3 / EtOAc) N5->N6 Yes N7 Optimization Microwave (50°C) or COMU N5->N7 No N7->N4 Re-subject

Workflow for optimizing amide coupling of sterically hindered spirocyclic carboxylic acids.

Quantitative Reagent Comparison

Selecting the right coupling reagent is the most critical variable when working with 1-Azaspiro[4.5]decane-8-carboxylic acid. The table below summarizes expected performance metrics based on steric hindrance profiles.

Coupling ReagentActivation TimeExpected Yield (Hindered Amines)Epimerization / Isomerization RiskPrimary Byproduct Profile
EDC / HOBt 60 min< 30%High (due to long reaction times)Soluble Urea (Easy removal)
PyBOP 30 min45–55%ModeratePyrrolidine derivative
HATU 5–10 min85–95%LowTetramethylurea (TMU)[4]
COMU 2–5 min85–98%Very LowMorpholine derivative (Water soluble)[5]

Note: While HATU is highly effective, COMU is increasingly preferred for extreme steric hindrance due to its superior solubility and the water-soluble nature of its byproducts, which simplifies downstream purification[5].

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

This step-by-step methodology is designed as a self-validating system. Each step includes a specific chemical causality to ensure the reaction proceeds efficiently despite the spirocyclic bulk.

Reagents Required:

  • 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation & Solvation: Suspend 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that disrupts intermolecular hydrogen bonding and fully solubilizes the highly polar zwitterionic intermediates[5]. Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive HOAt ester.

  • Free-Basing (Critical Step): Cool the suspension to 0°C and add DIPEA (4.0 eq) dropwise. Stir for 15 minutes.

    • Causality: The HCl salt must be completely neutralized to generate the reactive carboxylate anion. DIPEA is chosen over Triethylamine because its isopropyl groups provide steric bulk, preventing the base itself from acting as a competing nucleophile and reacting with the active ester[3].

  • Activation: Add HATU (1.2 eq) in one portion. Stir the mixture for exactly 5–10 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylate into an O-acyl(tetramethyl)isouronium salt, which rearranges into the HOAt active ester[1]. Do not exceed 10 minutes of activation time, as prolonged lifespan of the active ester in the absence of a nucleophile can lead to degradation or side reactions.

  • Nucleophilic Addition: Add the target amine (1.1 eq) to the activated mixture. Agitate using a shaker or magnetic stirring for 2 to 12 hours at room temperature.

    • Causality: The neighboring nitrogen atom in the HOAt ester will guide the incoming amine via hydrogen bonding, forcing the coupling to occur despite the spiro[4.5]decane steric shield[2].

  • Reaction Validation: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the depletion of the active ester mass and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 1M HCl (to remove unreacted amines and DIPEA), followed by a 5% aqueous LiCl wash (to aggressively pull residual DMF and HOAt into the aqueous phase). Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide

Issue 1: Reaction stalls at 40-50% conversion.
  • Cause: The steric bulk of the specific target amine combined with the spirocyclic core creates an activation energy barrier too high for room-temperature aminolysis.

  • Solution: Increase the reaction time to overnight. If it still stalls, apply gentle microwave irradiation (40°C–50°C)[5]. Microwave synthesis provides localized heating that overcomes the steric activation barrier without causing the bulk thermal degradation associated with traditional oil baths. Alternatively, switch the coupling reagent to COMU[5].

Issue 2: Product is contaminated with Tetramethylurea (TMU) or HOAt.
  • Cause: HATU generates TMU and HOAt as stoichiometric byproducts[4]. TMU is notoriously difficult to remove via standard aqueous workup because it partitions into organic solvents.

  • Solution: Incorporate a rigorous washing sequence. Wash the organic layer with 5% aqueous LiCl at least three times. If TMU contamination persists in process-scale runs, abandon HATU and utilize COMU; the morpholine-based byproducts of COMU are highly water-soluble and easily removed during a standard NaHCO₃ wash.

Issue 3: Poor solubility of the starting material.
  • Cause: The 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride salt can sometimes form a collapsed, insoluble matrix in standard solvents like DCM.

  • Solution: Never use DCM for the initial activation of this specific salt. Always initiate the reaction in DMF or NMP. If solubility remains poor, ensure that the full 4.0 equivalents of DIPEA have been added, as the free carboxylate/free amine zwitterion is significantly more soluble in DMF than the HCl salt lattice.

References

  • YouTube. "HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond."[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

This guide provides an in-depth, technically-grounded comparison and validation workflow for 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. We will move beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded comparison and validation workflow for 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. We will move beyond a simple recitation of spectral data, instead focusing on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously confirm the molecule's intricate three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for structural elucidation.

The Structural Imperative of Spirocyclic Scaffolds

Spirocyclic systems, such as 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional nature provides a unique conformational landscape for interacting with biological targets, often leading to improved potency and selectivity. However, this structural complexity necessitates a rigorous and multi-faceted approach to characterization, with NMR spectroscopy serving as the cornerstone of this analytical endeavor.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, a critical attribute for biological assays and formulation development. The presence of the carboxylic acid and the tertiary amine provides two key handles for further synthetic elaboration.

cluster_molecule 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride mol

Caption: Chemical structure of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride.

A Comparative Framework: Differentiating from Synthetic Precursors

A common synthetic route to 1-azaspiro[4.5]decane derivatives involves the cyclization of precursors. A potential impurity or alternative structure could be a non-cyclized intermediate. NMR spectroscopy provides a definitive method to distinguish the desired spirocyclic product from such precursors.

Feature1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloridePotential Acyclic PrecursorRationale for Differentiation
Spirocyclic Carbon (C5) A quaternary carbon signal in the ¹³C NMR spectrum, typically in the range of 60-70 ppm.Absence of a quaternary carbon in this region.The defining feature of the spirocycle is the shared carbon between the two rings.
¹H NMR Signal Multiplicity Complex multiplets for the methylene protons of both the piperidine and pyrrolidine rings due to restricted rotation and diastereotopicity.Potentially simpler multiplets for the alkyl chain protons.The rigid spirocyclic framework leads to distinct magnetic environments for protons on the same carbon.
Number of ¹³C NMR Signals Expectation of 9 distinct carbon signals (excluding the carboxyl group).A different number of signals depending on the precursor's structure.Symmetry and chemical environment dictate the number of unique carbon signals.

Experimental Protocol for Comprehensive NMR Validation

This protocol outlines a self-validating workflow designed to provide unambiguous structural confirmation.

Sample Preparation
  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents due to the compound's hydrochloride salt form. CD₃OD is often preferred for its ability to dissolve a wide range of organic molecules and for its well-defined solvent signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) or a suitable internal standard for chemical shift referencing (δ = 0.00 ppm). For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is a common alternative.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -1 to 13 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

  • ¹³C{¹H} NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: -10 to 200 ppm.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular framework.

cluster_workflow NMR Validation Workflow A Sample Preparation B 1D ¹H & ¹³C NMR Acquisition A->B C 2D NMR (COSY, HSQC, HMBC) Acquisition B->C D Data Processing & Referencing C->D E Spectral Assignment & Structural Confirmation D->E

Caption: A streamlined workflow for NMR spectral validation.

Data Interpretation: A Self-Validating Approach

The synergy between 1D and 2D NMR data provides a robust, self-validating system for structural elucidation.

  • ¹H NMR Analysis: The proton spectrum will show a complex series of multiplets for the aliphatic protons of the two rings. The proton on the carbon bearing the carboxylic acid (C8) is expected to be a multiplet in the 2.0-2.5 ppm region. The protons adjacent to the nitrogen will be shifted downfield.

  • ¹³C NMR Analysis: The proton-decoupled carbon spectrum should display 10 signals: one for the carboxyl carbon (>170 ppm), one for the spiro quaternary carbon, and eight for the remaining aliphatic carbons.

  • 2D NMR Cross-Validation:

    • HSQC: Each proton signal (except for the exchangeable N-H and O-H protons) will correlate to a carbon signal, confirming the direct C-H bonds.

    • COSY: The cross-peaks will map out the proton coupling networks within the piperidine and pyrrolidine rings.

    • HMBC: This is arguably the most critical experiment for this molecule. Key HMBC correlations to look for include:

      • Correlations from the protons on carbons adjacent to the spiro-carbon (C5) to the C5 signal itself. This definitively confirms the spirocyclic junction.

      • Correlations from the protons on C7 and C9 to the carboxylic carbon (C=O), confirming the position of the carboxyl group.

Expected NMR Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride in CD₃OD. Actual values may vary slightly depending on the specific instrument and experimental conditions.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
2~45-50~3.0-3.5m
3~25-30~1.8-2.2m
4~35-40~1.8-2.2m
5~60-70--
6~30-35~1.5-1.9m
7~20-25~1.5-1.9m
8~40-45~2.0-2.5m
9~20-25~1.5-1.9m
10~30-35~1.5-1.9m
C=O~175-180--
NH-exchangeablebr s
OH-exchangeablebr s

Conclusion

The structural validation of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride by NMR spectroscopy is a clear-cut process when a systematic and multi-technique approach is employed. The combination of 1D ¹H and ¹³C NMR with 2D COSY, HSQC, and particularly HMBC experiments provides a self-validating dataset that allows for the unambiguous assignment of all proton and carbon signals and confirms the key spirocyclic architecture. This level of rigorous characterization is essential for ensuring the quality and integrity of this valuable building block in the advancement of pharmaceutical research.

References

  • IUPAC. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818. [Link][1]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

  • American Chemical Society (ACS). Guidelines for NMR Data for Publication.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR Spectroscopy in the Quality Evaluation of Active Pharmaceutical Ingredients and Excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 671-675.
  • Webster, G. R. (2017). NMR under GxP in Drug Development and Manufacturing. Almac Group.[2]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link][3]

Sources

Comparative

Comparing binding affinity: 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride vs piperidine scaffolds

For decades, the piperidine ring has been a ubiquitous workhorse in medicinal chemistry. However, as drug discovery increasingly targets complex, shallow, or allosteric protein pockets, the limitations of planar, flexibl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For decades, the piperidine ring has been a ubiquitous workhorse in medicinal chemistry. However, as drug discovery increasingly targets complex, shallow, or allosteric protein pockets, the limitations of planar, flexible scaffolds have become glaringly apparent. The paradigm is shifting toward high- Fsp3​ (fraction of sp3 hybridized carbons) architectures, specifically spirocyclic amines, to escape "flatland"[1].

This guide provides an objective, data-driven comparison between traditional piperidine scaffolds (e.g., piperidine-4-carboxylic acid) and the conformationally restricted 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride . By analyzing the thermodynamic causality of binding affinity, we will demonstrate why spirocyclic rigidification is a critical tool for modern drug development[2].

Structural Causality: Why Spirocycles Outperform Piperidines

The fundamental difference between a standard piperidine and a 1-azaspiro[4.5]decane scaffold lies in their topological rigidity and vector projection[1].

The Piperidine Liability: A standard substituted piperidine exists in a dynamic equilibrium of chair and boat conformations. Substituents rapidly toggle between axial and equatorial positions. When this flexible ligand enters a protein’s binding pocket, it must "freeze" into a single bioactive conformation. This sudden loss of rotational and vibrational degrees of freedom incurs a massive entropic penalty ( −TΔS>0 ) , which severely limits the overall binding affinity ( Kd​ ), regardless of how favorable the enthalpic ( ΔH ) hydrogen bonds might be[3].

The Spirocyclic Advantage: In 1-azaspiro[4.5]decane-8-carboxylic acid, a pyrrolidine ring (1-aza) is spiro-fused to a cyclohexane ring at a single tetrahedral carbon. This orthogonal fusion locks the 6-membered ring into a rigid chair conformation, permanently projecting the carboxylic acid at the C8 position outward as a defined 3D vector[4]. Because the molecule is already "pre-organized" in its bioactive geometry, the entropic penalty upon target binding is virtually eliminated. This thermodynamic efficiency directly translates to superior binding affinity (often shifting from micromolar to nanomolar Kd​ ranges) and drastically reduces off-target interactions[5].

Thermodynamic_Causality cluster_piperidine Piperidine Scaffold cluster_spiro 1-Azaspiro[4.5]decane Scaffold P1 High Conformational Flexibility (Chair/Boat Flips) P2 High Entropic Penalty (-TΔS > 0) P1->P2 Result1 Suboptimal Binding Affinity P2->Result1 S1 Rigid 3D Vector Projection (Orthogonal Rings) S2 Pre-organized State (Minimal Entropic Loss) S1->S2 Result2 Optimized Binding Affinity S2->Result2

Thermodynamic causality: Flexible piperidines vs. pre-organized spirocyclic scaffolds.

Comparative Profiling Data

The table below synthesizes the physicochemical and thermodynamic shifts observed when replacing a flexible piperidine with a 1-azaspiro[4.5]decane scaffold in lead optimization[1],[2].

ParameterPiperidine Analog1-Azaspiro[4.5]decane AnalogMechanistic Causality
Fraction sp3 ( Fsp3​ ) Moderate (~0.7)High (1.0)Spiro-fusion introduces absolute 3D character, escaping "flatland".
Conformational States Multiple (Dynamic)Restricted (Locked)The spiro-center prevents ring-flipping, pre-organizing the binding vector.
Entropic Penalty ( −TΔS ) HighLowPre-organization reduces the degrees of freedom lost upon target binding.
Binding Affinity ( Kd​ ) Baseline ( μ M range)Enhanced (nM range)Minimized entropic penalty directly translates to tighter dissociation constants.
Metabolic Stability Susceptible to CYP oxidationHighly resistantIncreased steric bulk around the spiro-center protects adjacent C-H bonds from enzymatic cleavage.
Aqueous Solubility ModerateHighDisruption of planar crystal packing lowers the melting point and boosts solvation.
Self-Validating Protocol: Binding Affinity Determination via ITC

To empirically prove the thermodynamic superiority of the 1-azaspiro[4.5]decane scaffold over its piperidine counterpart, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike Surface Plasmon Resonance (SPR), ITC directly measures the heat of binding, allowing us to deconvolute the Gibbs free energy ( ΔG ) into enthalpy ( ΔH ) and entropy ( −TΔS )[3].

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. It relies on the stoichiometric parameter ( n ) as an internal quality control. If the calculated n -value deviates from the expected binding ratio (e.g., n=1±0.1 ), it mathematically flags protein aggregation, inaccurate concentration measurements, or non-specific binding, automatically invalidating the run.

Step-by-Step ITC Methodology
  • Buffer Matching (The Critical Baseline):

    • Action: Dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours at 4°C.

    • Causality: Mismatched buffers generate massive heats of dilution that will mask the true binding heat. The exact dialysate must be used to dissolve the hydrochloride salts of both the spirocyclic and piperidine ligands.

  • Blank Titration (Internal Control):

    • Action: Titrate the ligand (500 μ M) into the buffer alone.

    • Causality: This quantifies the background heat of ligand dilution and mechanical stirring. This baseline heat is mathematically subtracted from the main binding isotherm to isolate the true heat of interaction.

  • Main Titration Execution:

    • Action: Load the target protein (50 μ M) into the sample cell and the ligand (500 μ M) into the syringe. Execute 20 injections of 2 μ L at 25°C, with 120-second spacing between injections.

    • Causality: The 120-second spacing ensures the thermal power returns to an absolute baseline, validating that the binding reaction has reached thermodynamic equilibrium before the next injection occurs.

  • Thermodynamic Deconvolution & Data Integrity Check:

    • Action: Fit the integrated heat data to a one-site binding model using Levenberg-Marquardt non-linear regression.

    • Self-Validation: Extract the n -value (stoichiometry). If n is between 0.9 and 1.1, the system is validated. Proceed to extract Kd​ , ΔH , and −TΔS to confirm that the spirocyclic scaffold's enhanced affinity is entropically driven[5].

ITC_Workflow N1 1. Buffer Dialysis (Eliminate Heat of Mixing) N2 2. Blank Titration (Ligand into Buffer) N1->N2 N3 3. System Calibration (Positive Control) N2->N3 N4 4. Main Titration (Ligand into Protein) N3->N4 N5 5. Thermodynamic Extraction (Kd, ΔH, -TΔS, n-value) N4->N5

Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Conclusion

The transition from planar piperidines to 3D spirocycles like 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride is not merely a synthetic trend; it is a thermodynamically justified strategy to optimize binding affinity. By pre-organizing the ligand into its bioactive conformation, medicinal chemists can bypass the entropic penalties that plague flexible scaffolds, simultaneously unlocking superior metabolic stability and solubility profiles.

References[1]advantages of spirocyclic scaffolds over planar structures in drug discovery - Benchchem[2] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online (Tandfonline)[4]Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing)[3]Structure-based development of novel spiro-piperidine ASH1L inhibitors - PubMed Central (PMC)[5] Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury - Journal of Medicinal Chemistry (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that chemical waste management is not merely a regulatory checkbox—it is an integral part of the experimental lifecycle. For specialized pharmaceutical building blocks like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that chemical waste management is not merely a regulatory checkbox—it is an integral part of the experimental lifecycle. For specialized pharmaceutical building blocks like 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride , improper disposal can lead to environmental contamination, secondary reactions, and severe regulatory penalties[1].

This guide provides a comprehensive, causality-driven operational framework for the safe handling, neutralization, and disposal of this specific azaspiro compound.

Chemical Profile & Logistical Data

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is a nitrogen-containing spirocyclic compound primarily utilized in drug discovery and peptide synthesis[2],[3]. Because it is a hydrochloride salt, it presents unique end-of-life disposal challenges: its aqueous solutions are inherently acidic, and its nitrogenous core requires specific thermal degradation parameters to prevent the release of toxic nitrogen oxides (NOx)[4].

Table 1: Quantitative Chemical & Logistical Parameters

ParameterValueOperational Relevance
CAS Number 2741515-57-9[2]Essential for accurate waste manifesting and RCRA tracking.
Molecular Weight 219.71 g/mol [2]Required to calculate stoichiometric neutralization of the HCl salt.
LogP 1.8052[2]Indicates moderate lipophilicity; poses a risk of environmental persistence if poured down the drain.
Incineration Temp. > 1200 °C[4]High heat required to fully disintegrate the azaspiro core without toxic NOx emission.
SAA Storage Limit 6 to 12 Months[5],[6]Maximum allowable time in a Satellite Accumulation Area (12 months allowed under EPA Subpart K for academic labs).
Volume Limit 55 Gallons[1],[6]Maximum accumulation volume before mandatory transfer to a main storage facility.

Regulatory Framework & Hazard Assessment

Under the Resource Conservation and Recovery Act (RCRA), laboratory personnel must treat all waste chemical liquids, solids, and containerized gases as hazardous unless confirmed otherwise by an environmental professional[1].

For academic and research laboratories, the EPA’s Subpart K regulations offer a tailored framework. This allows waste to be accumulated at or near the point of generation (Satellite Accumulation Area) under the strict control of the operator[6].

Causality in Hazard Assessment: You must never dispose of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride in regular trash or sewer systems[5]. Even if the compound is not explicitly listed on a specific EPA hazardous waste list, its hydrochloride nature lowers the pH of aqueous waste streams. If the pH drops below 2.0, it triggers a RCRA corrosivity characteristic, requiring mandatory neutralization or specialized transport[7].

Disposal Decision Workflow

The following logic tree dictates the operational flow for processing this compound from the point of generation to final destruction.

DisposalWorkflow Start Waste Generation: 1-Azaspiro[4.5]decane-8-carboxylic acid HCl Assess Hazard Assessment (Check SDS & RCRA) Start->Assess State Determine Physical State Assess->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Aqueous Solution (Acidic pH) State->Liquid Pack Pack in Compatible HDPE Container Solid->Pack Neutralize On-Site Neutralization (Adjust to pH 6-8) Liquid->Neutralize Prevent corrosion Neutralize->Pack Label Label as Hazardous Waste (Satellite Accumulation) Pack->Label Incinerate High-Temp Incineration (>1200°C) Label->Incinerate Professional Service

Figure 1: Workflow for the proper disposal of 1-Azaspiro[4.5]decane-8-carboxylic acid HCl waste.

Step-by-Step Disposal Methodologies

To ensure a self-validating system, every protocol below includes built-in verification steps.

Protocol A: Solid Waste Packaging and Satellite Accumulation

Use this protocol for expired powders, contaminated packaging, or solid reaction byproducts.

  • Segregation: Verify the physical state and ensure no incompatible reactive chemicals (e.g., strong oxidizers or cyanides) are present in the accumulation area[7].

  • Container Selection: Transfer the solid waste into a chemically compatible High-Density Polyethylene (HDPE) container.

    • Causality: HDPE resists potential acidic degradation from the hydrochloride salt better than metal containers, which are strictly prohibited for acidic salts[7].

  • Sealing: Seal the container with a leak-proof, screw-type lid. Do not use makeshift lids like aluminum foil or plastic wrap[1].

  • Labeling: Label the container immediately with "Hazardous Waste" and note the specific GHS hazard characteristics (e.g., "Irritant")[1].

  • Storage: Store in a designated Satellite Accumulation Area (SAA). Ensure the container is not filled beyond the neck to allow for thermal expansion[7].

Protocol B: Aqueous Waste Neutralization

Use this protocol for aqueous solutions or HPLC effluents containing the compound.

  • Initial Validation: Measure the initial pH of the waste solution using a calibrated pH meter. The hydrochloride salt will typically yield an acidic solution.

  • Neutralization: Slowly add a mild neutralizing agent (e.g., 1M NaOH or NaHCO3​ ) while stirring continuously, until the pH stabilizes between 6.0 and 8.0.

    • Causality: Adjusting the pH mitigates the RCRA corrosivity hazard and protects secondary containment systems from degrading over the 6-to-12-month storage period[7].

  • Thermal Check: Confirm the temperature remains stable. Neutralization is an exothermic process; rapid addition can cause boiling or splashing.

  • Transfer: Pour the neutralized aqueous waste into an HDPE container, leaving at least one inch of headspace[7].

  • Final Disposal: Transfer to the SAA for eventual pickup by a licensed waste management company. The ultimate destruction method must be purpose-built high-temperature incineration (>1200°C) with adequate flue gas cleaning to safely disintegrate the organic components[4].

Emergency Spill Response Protocol

Any spilled chemicals and the absorbent material used to wipe up the spill must immediately be classified as hazardous waste[1].

  • Evacuation & PPE: Evacuate personnel to safe areas and ensure adequate ventilation[8]. Don appropriate personal protective equipment (PPE), including gloves, safety goggles, and a particulate respirator if dust is present[9].

  • Solid Spills: Sweep up the powder using non-sparking tools to avoid static discharge[3]. Place the material into a suitable, closed disposal container without creating airborne dust[8]. Do not wash solid spills down the sink.

  • Liquid Spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or professional spill pads)[9].

  • Decontamination: Wash the contaminated surface with plenty of soap and water only after the bulk material has been securely containerized[9].

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 5

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. 1

  • 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane Safety Data Sheet. AK Scientific, Inc.9

  • 6-oxa-9-azaspiro[4.5]decane hydrochloride Safety Data Sheet. Aaronchem. 8

  • 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS 2741515-57-9). ChemScene. 2

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 7

  • SAFETY DATA SHEET. Fisher Scientific. 10

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. 6

  • Regulation of Laboratory Waste. American Chemical Society. 11

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA. 4

  • 2-Oxa-6-azaspiro[3.3]heptane. Tokyo Chemical Industry Co., Ltd.3

Sources

Handling

Personal protective equipment for handling 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel spirocyclic building blocks into their drug discovery pipelines. 1-Azaspiro[4.5]decane-8-carboxylic acid hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel spirocyclic building blocks into their drug discovery pipelines. 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS: 2741515-57-9) is a highly valuable intermediate, offering unique conformational rigidity for peptidomimetics and small molecule therapeutics . However, handling organic hydrochloride salts requires rigorous, uncompromising adherence to safety protocols.

This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans. My goal is to equip you with the causality behind these safety measures, ensuring both scientific integrity and personnel safety.

Hazard Profiling & Causality: The "Why" Behind the PPE

Before detailing the operational steps, it is critical to understand the physicochemical nature of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride. Safety is not about memorizing rules; it is about understanding molecular behavior.

  • Hygroscopicity and Localized Acidity: As a hydrochloride salt, this compound is inherently hygroscopic. Upon contact with ambient moisture or the mucous membranes of the respiratory tract and eyes, it dissociates, creating localized micro-environments of low pH (hydrochloric acid generation). This causes acute tissue irritation .

  • Particulate Aerosolization: The compound is supplied as a fine crystalline powder (MW: 219.71 g/mol ). Transferring and weighing operations generate micro-dust aerosols, which pose a significant inhalation risk if engineering controls (fume hoods) and respiratory PPE are inadequate .

  • Dermal Penetration: The lipophilic spiro-ring system, combined with the polar salt moiety, allows for complex dermal penetration kinetics. Prolonged exposure can lead to contact dermatitis and sensitization.

Quantitative Hazard & Operational Metrics

To standardize our approach, I have summarized the critical quantitative data dictating our handling parameters.

ParameterValue / ThresholdOperational Implication
Molecular Weight 219.71 g/mol Fine powder; highly susceptible to static cling and aerosolization.
Purity ≥92%Contains residual organics; requires stringent halogenated waste protocols.
Fume Hood Face Velocity 80 - 100 fpmMinimum airflow required to prevent micro-dust inhalation during transfer.
Incidental Spill Threshold < 50 gCan be managed by lab personnel using standard laboratory spill kits.
Major Spill Threshold > 50 g or outside hoodRequires immediate evacuation and EHS HazMat intervention.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be utilized. This layered defense system ensures that if one barrier fails, another is in place to prevent exposure .

PPE CategorySpecification / StandardCausality & Operational RationaleReplacement / Maintenance
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against micro-dust aerosols and acidic dissociation upon ocular moisture contact. Standard safety glasses are insufficient for powders.Inspect before each use; replace if scratched or fogged.
Hand Protection Double-layered Nitrile gloves (≥0.11 mm)Nitrile provides excellent resistance to organic salts. Double-gloving ensures a sterile inner layer if the outer layer is contaminated .Change outer gloves immediately after chemical transfer.
Body Protection Flame-resistant, 100% cotton lab coatPrevents particulate accumulation on street clothing. Cotton prevents static build-up which attracts powder.Launder weekly via specialized lab service; never wash at home.
Respiratory N95 / FFP2 Particulate RespiratorMandatory if weighing outside a Class IIB fume hood. Filters >95% of airborne salt particulates.Discard after single use or if breathing resistance increases.

Operational Workflow: Step-by-Step Handling Methodology

The following protocol ensures that PPE is integrated seamlessly into the experimental workflow, minimizing the risk of cross-contamination .

Step 1: Environmental Preparation Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of incompatible materials (strong bases, oxidizers).

Step 2: PPE Donning Sequence Put on the lab coat, followed by the N95 respirator (if required), chemical splash goggles, and finally, the double-layered nitrile gloves. Ensure the gloves overlap the cuffs of the lab coat.

Step 3: Static Mitigation Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. Hydrochloride salts are prone to static cling, which exacerbates aerosolization during transfer.

Step 4: Weighing and Transfer Open the container only within the fume hood. Use a clean, dry stainless steel or PTFE-coated spatula. Transfer the required mass of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride into a pre-tared, sealable vial.

Step 5: Sealing and Decontamination Seal the primary reagent bottle and the reaction vial before removing them from the hood. Wipe down the balance and the hood surface with a damp paper towel to capture any stray particulates.

Step 6: PPE Doffing Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then wash hands thoroughly with soap and water.

OperationalWorkflow Start Start: Hazard Assessment Hood Verify Fume Hood (80-100 fpm) Start->Hood DonPPE Don PPE: Coat -> Goggles -> Gloves Hood->DonPPE AntiStatic Anti-Static Preparation DonPPE->AntiStatic Weighing Weighing & Transfer (Inside Hood) AntiStatic->Weighing Sealing Seal Containers Weighing->Sealing Decon Surface Decontamination Sealing->Decon DoffPPE Doff PPE & Wash Hands Decon->DoffPPE

Operational workflow for handling 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride.

Spill Management and Disposal Plan

Even with rigorous protocols, spills can occur. Because this is a hydrochloride salt, the spill response must prevent aerosolization and avoid the use of reactive solvents .

Spill Response Methodology:

  • Assess and Isolate: Determine the spill size. For an incidental spill (<50g) inside the fume hood, proceed with cleanup. For larger spills outside the hood, evacuate the area and contact Environmental Health and Safety (EHS).

  • Upgrade PPE: If the spill is outside the hood, upgrade to a half-mask respirator with P100 particulate filters before approaching.

  • Containment (Dry Spill): Do not sweep the powder with a dry broom, as this will aerosolize the hydrochloride salt. Instead, cover the spill with damp paper towels or a specialized inert absorbent pad to suppress dust .

  • Collection: Use a plastic scoop to carefully collect the damp powder and towels. Place them into a heavy-duty, sealable polyethylene bag.

  • Surface Neutralization: Wipe the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic micro-environments, followed by a final water wipe.

  • Waste Disposal: Label the bag as "Hazardous Solid Waste: Halogenated Organic Salt". Dispose of it in the designated solid chemical waste stream according to institutional and EPA regulations. Do not wash down the sink.

SpillResponse Spill Spill Occurs Assess Assess Size & Location Spill->Assess Major Major Spill / Outside Hood Assess->Major >50g Minor Incidental Spill (<50g) Assess->Minor <50g Evacuate Evacuate & Call EHS Major->Evacuate Dampen Cover with Damp Towels (Dust Suppression) Minor->Dampen Collect Collect in Poly Bag Dampen->Collect Neutralize Wipe with 5% NaHCO3 Collect->Neutralize Dispose Label & Dispose as Halogenated Waste Neutralize->Dispose

Decision matrix and procedural workflow for chemical spill response.

References

  • NextSDS. "(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid Hazard Classifications". Available at:[Link]

  • Environmental Health and Safety, NC State University. "Personal Protective Equipment Requirements for Laboratories". Available at: [Link]

  • Tel Aviv University. "Laboratory Safety guidelines and Personal protection equipment (PPE)". Available at:[Link]

  • Utah State University. "RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY". Available at:[Link]

  • Temple University. "Chemical Spill Planning - Campus Operations". Available at: [Link]

  • American Chemical Society. "Guide for Chemical Spill Response". Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.